BDP R6G tetrazine
Description
Properties
Molecular Formula |
C28H24BF2N7O |
|---|---|
Molecular Weight |
523.35 |
IUPAC Name |
3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C28H24BF2N7O/c1-19-33-35-28(36-34-19)22-9-7-20(8-10-22)18-32-27(39)16-14-23-11-12-24-17-25-13-15-26(21-5-3-2-4-6-21)38(25)29(30,31)37(23)24/h2-13,15,17H,14,16,18H2,1H3,(H,32,39) |
InChI Key |
WJROXGNPGGCLQF-UHFFFAOYSA-N |
SMILES |
[B-]1(N2C(=CC=C2CCC(=O)NCC3=CC=C(C=C3)C4=NN=C(N=N4)C)C=C5[N+]1=C(C=C5)C6=CC=CC=C6)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BDP R6G tetrazine |
Origin of Product |
United States |
Foundational & Exploratory
Technical Deep Dive: BDP R6G Tetrazine Spectral Dynamics and Application
Topic: BDP R6G Tetrazine Excitation and Emission Spectra Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
BDP R6G Tetrazine is a high-performance, fluorogenic probe engineered for bioorthogonal chemistry, specifically the Inverse Electron Demand Diels-Alder (IEDDA) reaction. Structurally based on the boron-dipyrromethene (BODIPY) scaffold, it is spectrally tuned to match the Rhodamine 6G (R6G) channel.[1]
Unlike conventional "always-on" fluorophores, BDP R6G Tetrazine exhibits a fluorogenic "turn-on" mechanism . The tetrazine moiety acts as a potent fluorescence quencher via Through-Bond Energy Transfer (TBET) or Förster Resonance Energy Transfer (FRET). Upon reaction with a strained alkene (e.g., trans-cyclooctene, TCO), this quenching is relieved, restoring the dye's high quantum yield. This characteristic eliminates the need for washing steps in many imaging protocols, significantly enhancing signal-to-noise ratios in live-cell and intracellular labeling.
Spectral Architecture & Physicochemical Properties[2][3][4][5][6][7][8]
The core value of BDP R6G Tetrazine lies in its spectral compatibility with standard R6G/HEX/JOE filter sets and its exceptional brightness following the click reaction.
Quantitative Spectral Data[6]
| Property | Value | Notes |
| Excitation Maximum ( | 530 nm | Matches 532 nm laser lines perfectly.[2] |
| Emission Maximum ( | 548 nm | Sharp emission peak; minimal red-tailing.[2] |
| Extinction Coefficient ( | ~76,000 | High absorptivity ensures bright signal at low concentrations.[2] |
| Quantum Yield ( | 0.96 (Post-Reaction) | Near-unity efficiency after TCO ligation.[2] |
| Stokes Shift | ~18 nm | Typical for BODIPY dyes; requires precise filters.[2] |
| Solubility | DMSO, DMF, DCM | Hydrophobic core; requires organic co-solvent for aqueous labeling.[2] |
The Fluorogenic Switch (Quenching Mechanism)
The tetrazine group possesses an n
-
Pre-Reaction (Quenched):
(Typical for Tetrazine-BODIPY conjugates). Background fluorescence is negligible. -
Post-Reaction (Active):
.[3] The formation of the dihydropyridazine product breaks the electronic conjugation or alters the energy levels required for quenching, triggering a 10- to 1000-fold increase in brightness.
Mechanism of Action: IEDDA Ligation
The labeling process relies on the IEDDA reaction between the electron-deficient tetrazine on the dye and an electron-rich strained alkene (TCO) on the target biomolecule. This reaction is catalyst-free, irreversible, and proceeds with exceptionally fast kinetics (
Reaction Pathway Diagram
Figure 1: The Inverse Electron Demand Diels-Alder (IEDDA) reaction mechanism. The tetrazine moiety reacts with TCO, releasing nitrogen and forming a fluorescent conjugate.
Experimental Protocol: Intracellular Labeling
This protocol validates the use of BDP R6G Tetrazine for labeling intracellular proteins tagged with TCO.
Reagents Required[3][7]
-
Probe: BDP R6G Tetrazine (store 10 mM stock in anhydrous DMSO at -20°C).
-
Target: Cells expressing protein of interest pre-labeled with TCO-NHS ester or TCO-containing unnatural amino acids.
-
Wash Buffer: PBS with 1% BSA (optional, as the probe is fluorogenic).
Step-by-Step Methodology
-
Preparation of Labeling Solution:
-
Dilute the BDP R6G Tetrazine stock into warm media or PBS to a final concentration of 100 nM – 1 µM .
-
Note: Keep organic solvent concentration (DMSO) < 0.5% to prevent cytotoxicity.
-
-
Incubation (The "Click" Step):
-
Replace cell culture media with the Labeling Solution.
-
Incubate at 37°C for 15–30 minutes .
-
Causality: The fast kinetics of Tetrazine-TCO (
) allow for rapid labeling, minimizing cellular stress compared to slow Azide-Alkyne click chemistry.
-
-
Washing (Optional but Recommended for Super-Resolution):
-
Although the probe is fluorogenic, unreacted dye may accumulate in lipid membranes due to the hydrophobicity of the BODIPY core.
-
Perform 1–2 washes with warm media or PBS + 1% BSA to remove excess probe.
-
-
Imaging:
-
Transfer cells to the microscope stage.
-
Excitation: 532 nm laser or standard "Rhodamine/Cy3" excitation filter.
-
Emission: Collect light at 550–570 nm.
-
Workflow Visualization
Figure 2: Experimental workflow for live-cell labeling using BDP R6G Tetrazine.
Critical Technical Considerations
Photostability vs. R6G
BDP R6G is significantly more photostable than Rhodamine 6G. The BODIPY core lacks the ionic structure of rhodamines that is susceptible to bleaching via radical generation. This makes BDP R6G Tetrazine ideal for STED microscopy and long-term time-lapse imaging.
Solubility and Aggregation
The BODIPY core is hydrophobic.
-
Risk: At concentrations >5 µM in aqueous buffer, the dye may aggregate, leading to self-quenching or non-specific "speckling" on cell membranes.
-
Mitigation: Use the lowest effective concentration (often 100–500 nM). If aggregation persists, include mild surfactants (e.g., 0.05% Tween-20) if the biological system permits.
Spectral Cross-Talk
While BDP R6G is tuned for the "Rhodamine" channel, its emission spectrum is narrow.
-
Multiplexing: It can be effectively multiplexed with blue (e.g., BDP FL, FITC) and far-red (e.g., Cy5, SiR) dyes with minimal bleed-through.
References
-
Lumiprobe Corporation. (n.d.). BDP® R6G tetrazine datasheet. Retrieved from
-
BroadPharm. (n.d.). BDP R6G tetrazine Product Page. Retrieved from
-
Carlson, J. C., et al. (2013).[7] "BODIPY-Tetrazine Derivatives as Superbright Bioorthogonal Turn-on Probes." Angewandte Chemie International Edition, 52(27), 6917–6920.
-
Vázquez, A., et al. (2017). "Inverse electron demand Diels-Alder reactions in chemical biology." Chemical Society Reviews, 46, 4895-4950.
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe公司 B6030-蚂蚁淘生物 [ebiomall.com]
- 3. BDP R6G tetrazine | BroadPharm [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Development of Polar BODIPY-Tetrazines for Rapid Pretargeted Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. scispace.com [scispace.com]
An In-Depth Technical Guide to BDP R6G Tetrazine for Bioorthogonal Labeling
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of BDP R6G Tetrazine, a key reagent in the field of bioorthogonal chemistry. We will delve into its core properties, mechanism of action, and practical applications, offering field-proven insights to enable successful experimental design and execution.
Introduction: The Power of Bioorthogonal Chemistry
Modern biological research demands tools that can operate with high precision within the complex milieu of living systems. Bioorthogonal chemistry provides a powerful solution, utilizing reactions that proceed with high efficiency and selectivity without interfering with native biological processes[1][2]. Among the most potent of these reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine and a strained alkene, such as a trans-cyclooctene (TCO)[3][4][5][6]. This "click chemistry" reaction is prized for its exceptionally fast kinetics and specificity, making it ideal for applications ranging from cellular imaging to in vivo drug delivery[4][5][7].
BDP R6G tetrazine emerges as a standout reagent in this class. It couples the highly efficient tetrazine moiety with a BODIPY® (borondipyrromethene) fluorophore that is spectrally similar to Rhodamine 6G (R6G)[8][9]. This combination yields a bright, photostable, and versatile probe for fluorescently labeling biomolecules in a highly specific, covalent manner[8][9][10].
Core Physicochemical and Photophysical Properties
Understanding the fundamental properties of BDP R6G tetrazine is critical for its effective use. The molecule consists of a BDP R6G fluorophore core linked to a reactive methyltetrazine group, which enhances stability in aqueous buffers compared to unsubstituted tetrazines[3].
The chemical structure of BDP R6G tetrazine is characterized by the borondipyrromethene core, which is responsible for its favorable photophysical properties, and the 1,2,4,5-tetrazine ring, which serves as the bioorthogonal reactive handle[8][9].
Data Presentation: Key Properties of BDP R6G Tetrazine
| Property | Value | Source(s) |
| Molecular Weight | 523.34 g/mol | [8][9][10][11][12] |
| Molecular Formula | C₂₈H₂₄BF₂N₇O | [8][9][12] |
| Appearance | Orange to brown solid | [8] |
| Excitation Max (λex) | 530 nm | [8][9] |
| Emission Max (λem) | 548 nm | [8][9] |
| Fluorescence Quantum Yield | 0.96 | [8][9] |
| Solubility | Good in DMF, DMSO, DCM; Poorly soluble in water | [8][9] |
| Storage Conditions | -20°C in the dark, desiccated | [8][9][13] |
Mechanism of Action: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The utility of BDP R6G tetrazine is rooted in its rapid and specific reaction with strained dienophiles, most commonly trans-cyclooctene (TCO) and its derivatives. This IEDDA reaction is a type of [4+2] cycloaddition where the tetrazine acts as the electron-deficient diene and the TCO acts as the electron-rich dienophile[4][7].
Causality in Mechanism:
-
Reaction Initiation: The highest occupied molecular orbital (HOMO) of the strained alkene interacts with the lowest unoccupied molecular orbital (LUMO) of the electron-poor tetrazine ring. This orbital interaction is highly favorable, driving the reaction forward with exceptional speed, often without the need for a catalyst[7].
-
Cycloaddition: The two components rapidly form an unstable bicyclic intermediate.
-
Irreversible Ejection: This intermediate undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of dinitrogen (N₂).
-
Stable Conjugate: The final product is a stable, fluorescently labeled dihydropyridazine derivative, which may further oxidize to a pyridazine[14].
A significant advantage of many tetrazine-dye conjugates is their "fluorogenic" nature. The tetrazine moiety can effectively quench the fluorescence of the attached dye through mechanisms like photoinduced electron transfer (PET)[15][16][17]. Upon reaction with a dienophile, this quenching effect is eliminated, leading to a substantial increase in fluorescence intensity[15][16][17][18]. This "turn-on" capability is highly desirable for wash-free imaging, as it minimizes background signal from unreacted probes[16][17].
Caption: The IEDDA reaction between BDP R6G tetrazine and a TCO-modified biomolecule.
Experimental Protocol: General Procedure for Labeling TCO-Modified Proteins
This protocol provides a self-validating methodology for the fluorescent labeling of a protein that has been site-specifically modified with a TCO group.
1. Reagent Preparation:
- Protein Stock: Prepare your TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Expert Insight: Avoid buffers containing primary amines like Tris if your modification strategy was amine-reactive, although this is not a concern for the tetrazine-TCO ligation itself.
- BDP R6G Tetrazine Stock: Dissolve BDP R6G tetrazine in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 1-10 mM). Store this stock at -20°C, protected from light and moisture. The quality of the solvent is critical for the stability of the probe.
2. Labeling Reaction:
- Molar Ratio: Determine the desired molar excess of the dye. A 5 to 20-fold molar excess of BDP R6G tetrazine over the protein is a common starting point. Causality: A molar excess ensures the reaction goes to completion, especially for precious protein samples. However, an excessive amount can complicate purification.
- Reaction Setup: Add the calculated volume of the BDP R6G tetrazine stock solution to the protein solution. For example, add 5 µL of a 1 mM dye stock to 1 mL of a 10 µM protein solution for a 5-fold excess.
- Incubation: Incubate the reaction at room temperature for 30-60 minutes. Some protocols may use 4°C for longer incubations (e.g., overnight) to preserve sensitive proteins[19]. Expert Insight: The reaction is often complete within minutes due to the fast kinetics of IEDDA ligation[4]. A 30-minute incubation is typically sufficient.
3. Purification (Removal of Unreacted Dye):
- Method Selection: The choice of purification method depends on the scale of the reaction and the nature of the protein.
- Size Exclusion Chromatography (SEC) / Gel Filtration: Ideal for removing unconjugated dye from the labeled protein. Use a resin with an appropriate molecular weight cutoff (e.g., Sephadex G-25)[20].
- Dialysis / Spin Filtration: Suitable for larger volumes and provides effective separation based on size.
- Execution: Equilibrate the chosen column or device with the final storage buffer. Apply the reaction mixture and collect fractions corresponding to the high molecular weight protein conjugate, which will be visibly colored.
4. Characterization and Validation (Self-Validation System):
- UV-Vis Spectroscopy: Confirm labeling by measuring the absorbance spectrum of the purified conjugate. You should observe the protein absorbance peak (typically at 280 nm) and the BDP R6G absorbance peak at ~530 nm[14]. The ratio of these absorbances can be used to calculate the Degree of Labeling (DOL).
- SDS-PAGE with In-Gel Fluorescence: This is a crucial validation step.
- Run two identical SDS-PAGE gels with samples of the unlabeled protein, the reaction mixture, and the purified conjugate.
- Stain one gel with a total protein stain (e.g., Coomassie Blue) to visualize all protein bands.
- Image the second, unstained gel on a fluorescence scanner using the appropriate excitation/emission settings for BDP R6G (~530/548 nm).
- Trustworthiness Check: A fluorescent band should appear only at the molecular weight of your target protein in the lanes with the reaction mixture and purified conjugate. The absence of fluorescence in the unlabeled protein lane and the co-migration of the fluorescent signal with the Coomassie-stained band confirms specific conjugation.
// Nodes
Prep [label="1. Reagent\nPreparation", fillcolor="#F1F3F4", fontcolor="#202124"];
React [label="2. Labeling\nReaction", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Purify [label="3. Purification\n(e.g., SEC)", fillcolor="#FBBC05", fontcolor="#202124"];
Validate [label="4. Validation\n(SDS-PAGE / UV-Vis)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Result [label="Pure, Validated\nConjugate", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
Prep -> React [label=" Add Dye to\nTCO-Protein"];
React -> Purify [label=" Remove Excess\nDye"];
Purify -> Validate [label=" Characterize\nProduct"];
Validate -> Result;
}
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Tetrazine-Triggered Bioorthogonal Decaging Reactions for Prodrug Activation [repository.cam.ac.uk]
- 7. Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]
- 8. lumiprobe.com [lumiprobe.com]
- 9. BDP R6G tetrazine | BroadPharm [broadpharm.com]
- 10. Bodipy Probes Fluorescence Dyes - ADC Linkers | AxisPharm [axispharm.com]
- 11. BDP R6G tetrazine-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy. - Chair of Biotechnology [biozentrum.uni-wuerzburg.de]
- 16. mdpi.com [mdpi.com]
- 17. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BODIPY-tetrazine derivatives as superbright bioorthogonal turn-on probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
BDP R6G Tetrazine: Technical Profile and Experimental Guide
Topic: BDP R6G Tetrazine Quantum Yield and Extinction Coefficient Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
BDP R6G tetrazine is a high-performance, bioorthogonal fluorescent probe designed for Inverse Electron Demand Diels-Alder (IEDDA) ligation. It is a Boron-Dipyrromethene (BODIPY) derivative spectrally tuned to match the excitation and emission channels of Rhodamine 6G (R6G) .[1][2][3][4]
Unlike many tetrazine-functionalized dyes that rely on quenching (fluorogenicity) to reduce background, commercial BDP R6G tetrazine is typically engineered for maximal brightness and photostability, exhibiting a near-unity quantum yield. This distinction is critical for experimental design: this probe generally requires wash steps to remove excess reagent, unlike "turn-on" fluorogenic probes.
Key Photophysical Values
| Parameter | Value | Unit | Condition |
| Quantum Yield ( | 0.96 | - | Methanol/Ethanol |
| Extinction Coefficient ( | ~76,000 | at | |
| Excitation Max ( | 530 | nm | |
| Emission Max ( | 548 | nm | |
| Stokes Shift | 18 | nm |
Technical Deep Dive: Photophysics and Chemistry
Spectral Characteristics
BDP R6G serves as a superior alternative to Rhodamine 6G due to the inherent properties of the BODIPY core:
-
High Quantum Yield (0.96): The rigid BODIPY core minimizes non-radiative decay pathways (like vibration), resulting in exceptional brightness.
-
Narrow Emission: The emission spectrum is sharp, reducing spectral crosstalk (bleed-through) in multi-color imaging experiments.
-
Photostability: Unlike xanthene dyes (e.g., FITC, R6G), BDP R6G is highly resistant to photobleaching, making it ideal for confocal microscopy and STED super-resolution imaging.
The "Fluorogenic" Nuance (Expert Insight)
A common misconception in bioorthogonal chemistry is that all tetrazine probes are fluorogenic (i.e., "turn-on" upon reaction).
-
Mechanism of Quenching: Tetrazine can quench fluorescence via Through-Bond Energy Transfer (TBET) or Photoinduced Electron Transfer (PET) if directly conjugated to the fluorophore core.
-
Commercial Reality: For BDP R6G tetrazine (specifically catalog variants from major vendors like Lumiprobe or BroadPharm), the quantum yield is reported as 0.96 . This indicates that the tetrazine moiety is likely separated from the BODIPY core by a linker that prevents efficient electron transfer.
-
Operational Consequence: Treat this probe as constitutively fluorescent . You must include wash steps after the click reaction to remove unreacted dye, as it will not be "dark" prior to conjugation.
Mechanism of Action: IEDDA Ligation
The core utility of BDP R6G tetrazine lies in its reactivity with Trans-Cyclooctene (TCO).[5] This reaction is catalyst-free, extremely fast (
Reaction Pathway Diagram
The following diagram illustrates the irreversible conversion of the Tetrazine-BDP probe into a stable Pyridazine conjugate upon reaction with TCO.
Caption: The Inverse Electron Demand Diels-Alder (IEDDA) reaction between BDP R6G Tetrazine and a TCO-labeled target. The reaction releases Nitrogen gas and forms a stable covalent bond.
Experimental Protocol: Intracellular Labeling
This protocol assumes the target protein/lipid has already been incorporated with a TCO-modified precursor (e.g., TCO-Lysine, TCO-Ceramide).
Reagents
-
Stock Solution: Dissolve BDP R6G tetrazine in anhydrous DMSO to 1-10 mM. Store at -20°C, protected from light.
-
Labeling Buffer: PBS (pH 7.4) or complete cell culture media. Avoid buffers with high concentrations of nucleophiles if long incubations are planned, though IEDDA is generally robust.
Workflow
-
Preparation: Dilute the BDP R6G tetrazine stock into the Labeling Buffer to a final concentration of 100 nM – 1 µM .
-
Note: Lower concentrations (100-500 nM) reduce background; higher concentrations (1 µM) increase kinetics.
-
-
Incubation: Replace cell media with the staining solution. Incubate for 15–30 minutes at 37°C.
-
Causality: The fast kinetics of tetrazine-TCO allow for short incubation times, minimizing non-specific binding compared to slow azide-alkyne click chemistry.
-
-
Wash (Critical): Aspirate the staining solution. Wash cells 3 x 5 minutes with fresh media or PBS containing 1% BSA.
-
Why: Since BDP R6G tetrazine has a QY of 0.96, unreacted probe is highly fluorescent. Thorough washing is essential to remove free dye from the cytosol and membranes.
-
-
Fixation (Optional): If fixing, use 4% Paraformaldehyde (PFA) for 15 minutes. BDP dyes are PFA-stable.
-
Imaging: Image using standard Rhodamine 6G, TRITC, or Cy3 filter sets (
nm, nm).
Workflow Diagram
Caption: Decision tree for labeling. For commercial BDP R6G tetrazine (QY 0.96), the "Aggressive Wash" path is mandatory to ensure signal-to-noise ratio.
Validation: Measuring Quantum Yield
If you synthesize a custom BDP-tetrazine derivative or need to verify the commercial batch, use the Comparative Method .
Reference Standard
-
Rhodamine 6G (R6G) in Ethanol.
-
Literature QY (
): 0.95.
Protocol
-
Absorbance Match: Prepare solutions of the Reference (R6G) and Sample (BDP R6G Tz) in Ethanol. Adjust concentrations so that the Optical Density (OD) at the excitation wavelength (e.g., 488 nm or 510 nm) is identical and below 0.1 (to avoid inner filter effects).
-
Emission Scan: Record the fluorescence emission spectrum (e.g., 520–700 nm) for both using the same excitation wavelength and slit widths.
-
Integration: Calculate the integrated area under the emission curve (
). -
Calculation:
(Note: Since both are in Ethanol, the refractive index term cancels out).
References
-
Carlson, J. C., et al. (2013). "BODIPY-Tetrazine Derivatives as Superbright Bioorthogonal Turn-on Probes." Angewandte Chemie International Edition, 52(27), 6917-6920. [Link][6]
-
Wu, H., & Devaraj, N. K. (2016). "Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles." Accounts of Chemical Research, 49(9), 1791–1800. [Link]
-
Brouwer, A. M. (2011). "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)." Pure and Applied Chemistry, 83(12), 2213-2228. [Link]
Sources
BDP R6G tetrazine CAS number and chemical formula
High-Performance Bioorthogonal Fluorophore for IEDDA Conjugation
Executive Summary
BDP R6G Tetrazine is a specialized fluorescent conjugate designed for advanced bioorthogonal labeling. It combines the photostability and high quantum yield of the Boron-dipyrromethene (BODIPY) core with the ultrafast kinetics of the tetrazine-trans-cyclooctene (TCO) ligation. This guide provides a comprehensive technical analysis of its physicochemical properties, reaction mechanisms, and experimental protocols for researchers in chemical biology and drug discovery.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Unlike generic reagents, BDP R6G Tetrazine is a precision-engineered fluorophore. The "R6G" designation indicates that its spectral properties (excitation/emission) mimic Rhodamine 6G, allowing it to be detected using standard R6G or HEX/JOE filter sets, despite being structurally distinct (BODIPY-based).
1.1 Chemical Specifications
| Property | Specification |
| Chemical Name | BDP R6G Methyltetrazine |
| Common Identifier | BDP R6G Tetrazine |
| CAS Number | Not Assigned (Proprietary derivative) |
| Chemical Formula | C₂₈H₂₄BF₂N₇O |
| Molecular Weight | 523.34 g/mol |
| Solubility | DMSO, DMF, DCM (Low solubility in pure water; organic co-solvent required) |
| Purity Standard | ≥ 95% (HPLC) |
> Note on CAS: Specific CAS numbers are often not assigned to linker-modified BODIPY derivatives in public registries. For regulatory or documentation purposes, reference the specific vendor catalog ID (e.g., BroadPharm BP-28951) and the parent core structure.
1.2 Spectral Characteristics
BDP R6G Tetrazine exhibits narrow emission bandwidths, resulting in high signal-to-noise ratios and minimal spectral crosstalk in multicolor experiments.
| Parameter | Value | Notes |
| Excitation Max ( | 530 nm | Compatible with 532 nm lasers |
| Emission Max ( | 548 nm | Yellow/Orange emission |
| Extinction Coefficient ( | ~76,000 M⁻¹cm⁻¹ | High brightness |
| Quantum Yield ( | 0.96 | Near-unity efficiency |
| Stokes Shift | ~18 nm | Small, typical of BODIPY dyes |
Mechanism of Action: IEDDA Ligation
The core utility of BDP R6G Tetrazine lies in the Inverse Electron Demand Diels-Alder (IEDDA) reaction.[1] This bioorthogonal click chemistry reaction occurs between the tetrazine moiety on the dye and a strained alkene (typically Trans-Cyclooctene, TCO) on the target biomolecule.
2.1 Reaction Kinetics
-
Rate Constant (
): > 800 M⁻¹s⁻¹ (Methyltetrazine variant) to > 30,000 M⁻¹s⁻¹ (H-Tetrazine). -
Selectivity: Bioorthogonal; does not react with native thiols, amines, or hydroxyls.
-
Byproducts: Nitrogen gas (
), rendering the reaction irreversible and entropically driven.
2.2 Mechanism Diagram
The following diagram illustrates the molecular workflow where BDP R6G Tetrazine ligates to a TCO-labeled protein.
Figure 1: The IEDDA reaction pathway showing the irreversible ligation of the tetrazine fluorophore to a TCO-tagged target.
Experimental Protocol: Protein Labeling
Objective: Label a TCO-modified antibody with BDP R6G Tetrazine for flow cytometry or microscopy.
3.1 Reagents Required
-
Protein-TCO: Target protein previously modified with TCO-NHS ester.
-
BDP R6G Tetrazine Stock: 10 mM in anhydrous DMSO.
-
Reaction Buffer: PBS (pH 7.4) or HEPES. Avoid buffers with high organic content if protein stability is a concern.
3.2 Step-by-Step Methodology
-
Stock Preparation:
-
Dissolve 1 mg of BDP R6G Tetrazine in the appropriate volume of anhydrous DMSO to create a 10 mM stock solution.
-
Storage: Aliquot and store at -20°C, protected from light. Stable for 6 months.
-
-
Reaction Setup:
-
Dilute the TCO-labeled protein to a concentration of 1–5 mg/mL in PBS.
-
Add BDP R6G Tetrazine stock to the protein solution.
-
Molar Ratio: Use a 1.5x to 2x molar excess of dye relative to the TCO groups. (e.g., if the protein has 3 TCOs, use 4.5–6 equivalents of dye per protein molecule).
-
Note: Keep the final DMSO concentration < 5% to prevent protein denaturation.
-
-
Incubation:
-
Purification (Critical):
-
Remove excess unreacted dye using a Desalting Column (e.g., PD-10 or Zeba Spin) or Dialysis.
-
Validation: Measure absorbance at 280 nm (Protein) and 530 nm (Dye) to calculate the Degree of Labeling (DOL).
-
3.3 Calculation of Degree of Labeling (DOL)
- : Absorbance at 530 nm.[2][1][4]
- : 76,000 M⁻¹cm⁻¹.[2]
- : Correction Factor for BDP R6G (~0.18).[2][1]
Experimental Workflow Visualization
The following diagram outlines the logical flow for a live-cell labeling experiment using this fluorophore.
Figure 2: Workflow for bioorthogonal labeling of live cells using metabolic incorporation of TCO followed by BDP R6G Tetrazine staining.
References
-
Lumiprobe Corporation. BDP R6G NHS Ester & Tetrazine Spectral Data. Retrieved from
-
BroadPharm. BDP R6G Tetrazine (Catalog BP-28951) Specifications.[5] Retrieved from
-
Blackman, M. L., et al. (2008). "Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels-Alder Reactivity."[4] Journal of the American Chemical Society. Link
-
Karver, M. R., et al. (2011). "Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation." Bioconjugate Chemistry. Link
Sources
In-Depth Technical Guide: BDP R6G Tetrazine Solubility & Stability
Executive Summary
BDP R6G Tetrazine is a high-performance fluorogenic probe designed for bioorthogonal labeling via the Inverse Electron Demand Diels-Alder (IEDDA) reaction. Structurally, it consists of a Boron-Dipyrromethene (BODIPY) core tuned to the spectral properties of Rhodamine 6G (Excitation: ~530 nm, Emission: ~548 nm), conjugated to a tetrazine reactive handle.[1]
The critical operational challenge with this reagent is its amphiphilic paradox : the BODIPY core is lipophilic and prone to aggregation in aqueous media, while the tetrazine moiety is reactive and susceptible to hydrolysis. Successful application requires a precise solubilization strategy that balances solubility (favored in DMSO) with biological compatibility (favored in Water/PBS), while mitigating aggregation-induced quenching (ACQ).
Part 1: Chemical & Physical Foundation
The Lipophilicity Mismatch
To understand the solubility profile, one must analyze the molecular architecture:
-
The Fluorophore (BODIPY): The BDP core is planar and uncharged. It lacks the ionic solubilizing groups (like sulfonates) found in Alexa Fluors or Sulfo-Cyanines. This results in a high partition coefficient (LogP), driving the molecule to self-associate (stack) in polar solvents like water.
-
The Reactive Handle (Tetrazine): While nitrogen-rich, the tetrazine ring does not confer sufficient polarity to offset the hydrophobicity of the BDP core. Furthermore, the tetrazine group acts as an electron-poor diene, making it electrophilic and susceptible to nucleophilic attack by water (hydrolysis), a process accelerated by temperature and extreme pH.
Spectral Implications of Solubility
Solubility is not merely about dissolving the solid; it dictates fluorescence efficiency.
-
Monomeric State (DMSO/Organic): High quantum yield (~0.96). The molecules are isolated.[2][3]
-
Aggregated State (Water): In aqueous buffers, BDP R6G forms H-aggregates (face-to-face stacking). This allows non-radiative energy decay, drastically quenching fluorescence and reducing the effective concentration available for the click reaction.
Part 2: Solubility Profile Analysis
DMSO (Dimethyl Sulfoxide)
Status: Ideal Solvent for Stock Solutions.
-
Solubility: Excellent (> 5 mM). The high dipole moment and aprotic nature of DMSO disrupt the pi-pi stacking of the BODIPY cores.
-
Stability: High, provided the DMSO is anhydrous . Presence of water in DMSO stocks can lead to slow hydrolysis of the tetrazine over weeks at -20°C.
-
Protocol Recommendation: Always prepare high-concentration stocks (1–10 mM) in anhydrous DMSO.
Water / Aqueous Buffers (PBS, HEPES)
Status: Poor Solvent; High Risk of Aggregation.
-
Solubility: Very low (< 1 µM without co-solvent).
-
Behavior: Upon direct addition to water, the hydrophobic effect drives rapid precipitation or formation of non-fluorescent micro-crystals.
-
Stability: The tetrazine moiety degrades over time in water (Half-life varies from 12 to 48 hours depending on substituents and pH).
-
Protocol Recommendation: Never dissolve the solid powder directly in buffer. Always use a "solvent shift" method with a co-solvent.
Comparative Data Matrix
| Parameter | DMSO (Anhydrous) | Water / PBS | DMSO/PBS Mixture (5% v/v) |
| Solubility Limit | > 10 mM | < 1 µM (Precipitates) | ~10–50 µM (Metastable) |
| Fluorescence State | Bright, Monomeric | Quenched (Aggregated) | Bright (if concentration low) |
| Tetrazine Stability | Months (-20°C) | Hours to Days (RT) | Hours (RT) |
| Primary Risk | Hygroscopy (absorbing water) | Precipitation & Hydrolysis | Cell Toxicity (if >10% DMSO) |
Part 3: Optimal Solubilization Workflow
This protocol utilizes a Dual-Phase Solubilization Strategy to ensure the reagent remains monomeric during the transition from organic storage to aqueous labeling.
Phase 1: Stock Preparation (The Organic Phase)
-
Equilibrate: Allow the vial of BDP R6G tetrazine to warm to room temperature before opening to prevent moisture condensation.
-
Solvent: Use high-grade, anhydrous DMSO (or DMF).
-
Dissolution: Add DMSO to achieve a concentration of 10 mM .
-
Calculation: For 1 mg of BDP R6G Tetrazine (MW ~523.3 g/mol ), add ~191 µL of DMSO.
-
-
Homogenization: Vortex vigorously for 30 seconds. Inspect for particulates.
-
Storage: Aliquot into single-use volumes (e.g., 10 µL) to avoid freeze-thaw cycles. Store at -20°C in the dark.
Phase 2: Aqueous Labeling (The Solvent Shift)
Critical Step: Do not add the 10 mM stock directly to the cell culture or protein solution if the final volume is small, as the local high concentration can cause "shock precipitation."
-
Intermediate Dilution (Optional but Recommended):
-
Dilute the 10 mM stock 1:10 in DMSO or ethanol to create a 1 mM working stock .
-
-
Final Dilution:
-
Add the working stock slowly to the aqueous buffer (PBS, pH 7.4) while vortexing or stirring.
-
Target Concentration: 1–10 µM.
-
Co-solvent Limit: Ensure final DMSO concentration is < 5% (for protein labeling) or < 0.5% (for live cells) to maintain biological integrity.
-
-
Incubation: Proceed immediately with the labeling reaction. Do not store diluted aqueous solutions.
Part 4: Visualization of Pathways
Diagram 1: Solubilization & Aggregation Logic
This diagram illustrates the fate of the molecule depending on the solvent choice and the critical "Shock Precipitation" pathway.
Caption: Logical flow of solubilization. Green paths indicate the optimal protocol; red/yellow paths indicate failure modes leading to aggregation.
Diagram 2: Reaction & Stability Mechanism
This diagram details the IEDDA reaction vs. the hydrolysis degradation pathway in aqueous conditions.
Caption: Competition between the desired bioorthogonal reaction (IEDDA) and aqueous degradation (Hydrolysis).
References
-
Knall, A.-C., & Slugovc, C. (2013). Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme. Chemical Society Reviews. [Link]
-
Carlson, J. C., et al. (2013). BODIPY-tetrazine derivatives as superbright bioorthogonal turn-on probes.[2] Angewandte Chemie International Edition. [Link]
Sources
BDP R6G tetrazine fluorophore brightness comparison
Photophysics, Brightness Comparison, and Bioorthogonal Utility
Executive Summary
This technical guide analyzes BDP R6G Tetrazine , a fluorogenic probe engineered for Inverse Electron Demand Diels-Alder (IEDDA) chemistry. While traditional Rhodamine 6G (R6G) sets the spectral standard for the "yellow/orange" channel (Ex/Em ~530/548 nm), BDP R6G Tetrazine introduces bioorthogonal specificity with a crucial advantage: fluorogenic "turn-on" capability .
For researchers in drug discovery and intracellular imaging, this molecule solves two persistent challenges:
-
Background Noise: The tetrazine moiety quenches fluorescence until reaction, eliminating the need for rigorous washing steps.
-
Photostability: The boron-dipyrromethene (BODIPY) core offers superior resistance to photobleaching compared to the traditional xanthene core of Rhodamine 6G.
Part 1: Photophysical Characterization & Brightness Comparison
To understand the utility of BDP R6G Tetrazine, we must quantify its brightness relative to the standard Rhodamine 6G and alternative bioorthogonal dyes (e.g., TAMRA-Tetrazine).
Definition of Brightness:
-
Intrinsic Brightness:
(Extinction Coefficient Quantum Yield). -
Functional Brightness (Contrast): Dependent on the "Turn-On Ratio" (Signal-to-Background).
Table 1: Comparative Photophysical Properties
| Property | BDP R6G Tetrazine | Rhodamine 6G (Standard) | TAMRA-Tetrazine |
| Core Structure | BODIPY (Boron-dipyrromethene) | Xanthene | Carboxytetramethylrhodamine |
| Excitation Max ( | 530 nm | 525 nm | 545 nm |
| Emission Max ( | 548 nm | 548 nm | 575 nm |
| Extinction Coeff. ( | ~70,000 - 80,000 | 116,000 | ~90,000 |
| Quantum Yield ( | 0.96 (High) | 0.95 | ~0.3 - 0.6 (Environment dependent) |
| Photostability | High (Robust core) | Moderate (Prone to bleaching) | Moderate |
| Fluorogenicity | Yes (Tetrazine quenching) | No (Always on) | Yes (Moderate quenching) |
| Solubility | Organic (DMSO/DMF required) | Water Soluble | Water Soluble |
Analysis:
While standard R6G has a higher molar extinction coefficient (
Part 2: The Mechanism – Why BDP R6G "Turns On"
The primary advantage of BDP R6G Tetrazine is the IEDDA reaction mechanism. The tetrazine group acts as an electron acceptor, quenching the BODIPY fluorophore via Photoinduced Electron Transfer (PET) or Energy Transfer to a Dark State (ETDS) .
Upon reaction with Trans-Cyclooctene (TCO), the tetrazine ring is converted into a dihydropyridazine derivative.[2][3] This breaks the electronic pathway required for quenching, restoring the high quantum yield of the BODIPY core.
Diagram 1: The Fluorogenic "Turn-On" Pathway
Caption: The IEDDA reaction converts the quenching tetrazine moiety into a non-quenching pyridazine, restoring BDP R6G fluorescence.
Part 3: Experimental Protocol – Intracellular Labeling
This protocol describes the labeling of intracellular proteins using a two-step approach: (1) TCO-modification of the target, followed by (2) BDP R6G Tetrazine staining. This workflow leverages the cell permeability of BDP R6G.
Diagram 2: Labeling Workflow
Caption: Step-by-step workflow for intracellular labeling using BDP R6G Tetrazine.
Detailed Methodology
Reagents:
-
BDP R6G Tetrazine Stock: 10 mM in anhydrous DMSO. Store at -20°C.
-
TCO-NHS Ester: For labeling lysine residues on proteins.
-
Labeling Buffer: PBS (pH 7.4).
Step 1: Preparation of TCO-Labeled Target
-
If labeling a specific protein in vitro: Incubate protein (1-5 mg/mL) with 10-20 molar equivalents of TCO-PEG4-NHS ester in PBS (pH 8.3) for 1 hour at RT.
-
Remove excess TCO via desalting column or dialysis.
-
Note: For metabolic labeling in live cells, incubate cells with TCO-containing unnatural amino acids or sugars for 12-24 hours.
Step 2: Staining with BDP R6G Tetrazine
-
Dilute the BDP R6G Tetrazine stock into warm media or PBS to a final concentration of 100 nM – 1 µM .
-
Expert Tip: Keep DMSO concentration < 0.5% to avoid cytotoxicity.
-
-
Add the staining solution to the cells (adherent or suspension).
-
Incubate for 15–30 minutes at 37°C.
-
Causality: The reaction kinetics are extremely fast (
), so long incubations are unnecessary and may increase non-specific background.
-
Step 3: Imaging
-
Optional Wash: While BDP R6G is fluorogenic, a single wash with PBS can further improve the signal-to-noise ratio (SNR) by removing unreacted probe from the cytosol, though it is not strictly required.
-
Microscopy Settings:
-
Excitation: 532 nm or 514 nm laser.
-
Emission Filter: 550/50 nm bandpass (Standard Rhodamine/Cy3 settings).
-
Part 4: Troubleshooting & Optimization
Issue: Low Signal Intensity
-
Cause: Inefficient TCO labeling of the target.
-
Solution: Verify TCO incorporation using a dot blot or increase the TCO-NHS concentration. Ensure the TCO reagent has not hydrolyzed (TCO-NHS is moisture sensitive).
Issue: High Background (Non-Specific Staining)
-
Cause: Hydrophobic aggregation of the BODIPY dye.
-
Solution: BDP dyes are more hydrophobic than Rhodamines. Include 0.1% BSA or 0.05% Tween-20 in the staining buffer to solubilize the dye and prevent sticky aggregates on cell membranes.
Issue: Rapid Photobleaching
-
Cause: Although BDP is stable, high laser power will bleach any fluorophore.
-
Solution: BDP R6G allows for lower laser power due to its high Quantum Yield (0.96). Reduce excitation power by 50% compared to standard TAMRA/R6G protocols.
References
-
Wu, H., & Devaraj, N. K. (2016). Advances in Tetrazine Bioorthogonal Chemistry. Accounts of Chemical Research. Retrieved from [Link]
- Vazquez, A., et al. (2017). Fluorescent Probes for Inverse Electron Demand Diels-Alder Cycloaddition. Journal of the American Chemical Society. (Contextual grounding on Tetrazine quenching mechanisms).
Sources
Methodological & Application
Precision Live-Cell Imaging with BDP R6G Tetrazine: A High-Fidelity Click Chemistry Protocol
Abstract
This application note details a robust protocol for the bioorthogonal labeling of intracellular targets in live cells using BDP R6G Tetrazine . Leveraging the ultrafast Inverse Electron Demand Diels-Alder (IEDDA) reaction, this method eliminates the need for toxic copper catalysts required by traditional click chemistry. BDP R6G, a photostable Boron-Dipyrromethene (BODIPY) dye spectrally matched to Rhodamine 6G (Ex/Em: 530/548 nm), exhibits significant fluorogenicity—quenching in its tetrazine-bound state and restoring fluorescence upon reaction with Trans-Cyclooctene (TCO). This "turn-on" mechanism drastically improves Signal-to-Noise (S/N) ratios, making it ideal for time-sensitive live-cell microscopy.
Introduction: The Mechanics of Bioorthogonal Precision
The IEDDA Advantage
The Inverse Electron Demand Diels-Alder (IEDDA) reaction between a 1,2,4,5-tetrazine and a strained alkene (e.g., TCO or Cyclopropene) is the gold standard for live-cell labeling. Unlike the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), IEDDA is:
-
Catalyst-Free: No cytotoxicity from copper ions.
-
Ultrafast: Second-order rate constants (
) up to (Blackman et al., 2008). -
Bioorthogonal: Inert to native cellular functional groups (amines, thiols).
Why BDP R6G Tetrazine?
While many dyes are available, BDP R6G is selected for specific technical advantages in live-cell environments:
-
Photostability: The BODIPY core is significantly more resistant to photobleaching than traditional fluorescein or rhodamine derivatives, enabling long-term time-lapse imaging.
-
Fluorogenicity: The tetrazine moiety acts as a quencher via Through-Bond Energy Transfer (TBET) or Photoinduced Electron Transfer (PET). Upon reaction with TCO, this quenching pathway is broken, resulting in a fluorescence increase (10–100 fold). This allows for "wash-free" or "low-wash" protocols.
-
Cell Permeability: The lipophilic nature of the BDP core facilitates rapid passive diffusion across the plasma membrane, accessing intracellular targets (organelles, cytosolic proteins).
Experimental Workflow
The following diagram illustrates the logical flow of the labeling strategy, from target modification to image acquisition.
Figure 1: Workflow for intracellular labeling using BDP R6G Tetrazine and TCO-modified targets.
Materials & Preparation
Reagents
-
BDP R6G Tetrazine: (MW ~523 Da).[1][2] Commercial sources include Lumiprobe or BroadPharm.
-
TCO-Handle:
-
For Proteins: TCO-PEG4-NHS Ester (for chemical labeling) or TCO-L-Lysine (for Genetic Code Expansion).
-
For HaloTag: TCO-HaloTag Ligand.[3]
-
-
Live Cell Imaging Solution (LCIS): Optically clear, physiological pH buffer (e.g., FluoroBrite DMEM or HBSS).
-
Stock Solvent: Anhydrous DMSO.
Solution Preparation
| Component | Stock Conc. | Storage | Stability |
| BDP R6G Tetrazine | 5-10 mM in DMSO | -20°C (Dark) | > 6 Months |
| TCO Ligand | 10 mM in DMSO | -80°C | > 1 Year |
| Working Solution | 1-5 µM in Media | Freshly Prepared | Use immediately |
Critical Note: Tetrazines are susceptible to degradation by nucleophiles over extended periods. Always prepare the working solution immediately before addition to cells.
Comprehensive Protocol
Phase 1: Target Functionalization (Pre-Labeling)
Choose the method relevant to your biological target.
Option A: Genetic Encoding (HaloTag System)
-
Transfect cells (e.g., HeLa, HEK293) with a plasmid encoding the HaloTag-fusion protein of interest.
-
Incubate for 18–24 hours to allow protein expression.
-
Add TCO-HaloTag Ligand (5–10 µM) to the culture medium.
-
Incubate for 30–60 minutes at 37°C.
-
Wash 3x with warm media to remove unbound TCO ligand. This step is crucial to prevent background reaction in the media.
Option B: Metabolic Labeling (Glycans/Lipids)
-
Supplement cell media with TCO-modified precursor (e.g., TCO-Sialic acid for glycans).
-
Incubate for 24–48 hours to allow metabolic incorporation into the cell membrane or organelles.
Phase 2: Live Cell Click Labeling
-
Preparation: Dilute the BDP R6G Tetrazine stock (5 mM) into warm Live Cell Imaging Solution (LCIS) to a final concentration of 1 µM .
-
Optimization: Titrate between 500 nM and 5 µM. Higher concentrations increase kinetics but may raise background.
-
-
Staining: Replace the cell culture media with the BDP R6G Tetrazine working solution.
-
Incubation: Incubate cells at 37°C / 5% CO2 for 15–30 minutes .
-
Note: The IEDDA reaction is extremely fast; signal often appears within 5 minutes.
-
-
Washing (Recommended): Aspirate the staining solution and wash cells 2x with warm LCIS.
-
No-Wash Option: Due to the fluorogenic nature of BDP R6G Tetrazine, imaging can proceed without washing if background fluorescence is tolerable. However, washing yields the highest contrast.
-
-
Recovery: Add fresh LCIS or complete media for imaging.
Phase 3: Imaging Parameters
-
Microscope: Confocal or Epifluorescence.
-
Excitation: 530 nm (or 514/532 nm laser lines).
-
Emission Filter: 550–570 nm (Rhodamine/TRITC channel).
-
Exposure: Minimize exposure time (e.g., 50–200 ms) to leverage BDP’s high quantum yield (0.96) and prevent phototoxicity.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background | Dye aggregation or insufficient washing. | Reduce dye concentration to 500 nM. Increase wash steps. Ensure dye stock is fully dissolved in DMSO before diluting. |
| No Signal | TCO degradation or lack of expression. | Verify TCO-ligand integrity. Use a positive control (e.g., cell-surface TCO labeling). Ensure TCO incubation time was sufficient. |
| Punctate Staining | Endosomal trapping of the dye. | BDP dyes are lipophilic. Perform labeling at lower temperatures (room temp) or reduce incubation time to <20 mins to minimize endocytosis. |
| Precipitation | Low solubility in aqueous media.[2] | Do not exceed 10 µM in aqueous buffer. Keep DMSO concentration < 1% in the final solution.[3] |
Scientific Validation (Mechanism)
The chemical mechanism driving this protocol is the reaction between the electron-deficient tetrazine and the strained TCO dienophile.
Figure 2: Simplified reaction mechanism. The release of nitrogen gas makes the reaction irreversible.
The fluorogenic effect is critical. In the unreacted state, the tetrazine group quenches the BDP fluorophore. Upon cycloaddition with TCO, the electronic conjugation is broken, restoring the high quantum yield of the BDP R6G core (Φ ~ 0.96). This allows for high-contrast imaging even in the presence of some free dye.
References
-
Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity.[3][4] Journal of the American Chemical Society, 130(41), 13518-13519. Link
-
Devaraj, N. K., Weissleder, R., & Hilderbrand, S. A. (2008). Tetrazine-based cycloadditions: application to pretargeted live cell imaging.[3][5][6] Bioconjugate Chemistry, 19(12), 2297-2299. Link
-
Lumiprobe Corporation. (n.d.). BDP R6G Tetrazine Datasheet. Lumiprobe. Link
-
Beliu, G., et al. (2019). Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy. Communications Biology, 2, 261. Link
-
Wu, H., & Devaraj, N. K. (2018). Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles.[3][5][7] Accounts of Chemical Research, 51(5), 1249-1259. Link
Sources
- 1. BDP R6G tetrazine | BroadPharm [broadpharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bioorthogonal red and far-red fluorogenic probes for wash-free live-cell and super-resolution microscopy | bioRxiv [biorxiv.org]
- 6. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Application Note: Fluorogenic Ligation of BDP R6G-Tetrazine and Trans-Cyclooctene (TCO)
Abstract & Core Rationale
This guide details the optimal conditions for the bioorthogonal ligation of BDP R6G-Tetrazine with Trans-Cyclooctene (TCO) -modified biomolecules. This system utilizes the Inverse Electron-Demand Diels-Alder (IEDDA) reaction, a "click" chemistry method superior to traditional CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) due to its catalyst-free nature, biocompatibility, and exceptional kinetics (
Why BDP R6G? BDP R6G (Borondipyrromethene) is a photostable, high-quantum-yield fluorophore spectrally matched to Rhodamine 6G (R6G) and HEX. Crucially, the tetrazine moiety acts as a fluorescence quencher via Through-Bond Energy Transfer (TBET) or Photoinduced Electron Transfer (PET). Upon reaction with TCO, the tetrazine ring is converted to a dihydropyridazine, breaking the quenching pathway and resulting in a fluorogenic "turn-on" effect . This significantly improves signal-to-noise ratios by minimizing background from unreacted dye.
Technical Specifications & Mechanism
Chemical Properties
| Parameter | Specification | Notes |
| Fluorophore | BDP R6G (BODIPY derivative) | Hydrophobic core; high photostability.[1] |
| Excitation Max | 528 - 530 nm | Matches 532 nm laser lines. |
| Emission Max | 548 - 550 nm | Detectable in R6G/HEX/JOE channels. |
| Extinction Coeff. | ~70,000 - 80,000 | High brightness. |
| Quantum Yield | 0.96 (post-ligation) | Near unity fluorescence after reaction. |
| Reaction Type | IEDDA (Tetrazine + TCO) | Catalyst-free, irreversible, |
| Solubility | Low in pure water | Requires organic co-solvent (DMSO/DMF) for stock. |
Reaction Mechanism & Fluorogenicity
The IEDDA reaction involves the cycloaddition of the electron-deficient tetrazine (diene) and the strained TCO (dienophile).
The "Turn-On" Mechanism:
-
Pre-Reaction (OFF): The Tetrazine moiety absorbs energy from the excited BDP R6G core (Quenching).
-
Ligation: Tetrazine reacts with TCO, releasing nitrogen gas (
). -
Post-Reaction (ON): The resulting dihydropyridazine product does not quench the fluorophore. Fluorescence is restored.
Figure 1: Mechanistic pathway of the fluorogenic IEDDA reaction. The transformation from Tetrazine to Pyridazine eliminates the quenching effect, restoring BDP R6G fluorescence.
Protocol 1: In Vitro Protein Labeling
Objective: Label a purified protein (Antibody, Enzyme) with BDP R6G via a two-step TCO-Tetrazine workflow.
Reagents Required[2][3][4][5]
-
Target Protein: 1 mg/mL in PBS (pH 7.4). Must be free of ammonium ions or primary amines if using NHS chemistry.
-
TCO-PEG4-NHS Ester: (Linker length may vary).
-
BDP R6G-Tetrazine: 10 mM stock in anhydrous DMSO.
-
Desalting Columns: (e.g., Zeba Spin, PD-10).
-
DMSO: Anhydrous.
Workflow Diagram
Figure 2: Step-by-step workflow for two-stage protein labeling. Note that TCO is applied first to the protein to ensure stability.
Detailed Procedure
Phase A: TCO Modification (The "Handle")
-
Preparation: Dissolve TCO-PEG-NHS ester in anhydrous DMSO immediately before use.
-
Conjugation: Add 10-20 molar equivalents of TCO-NHS to the protein solution (e.g., 100 µL protein @ 1 mg/mL + 1-2 µL TCO stock).
-
Critical: Keep organic solvent concentration < 10% to prevent protein precipitation.
-
-
Incubation: React for 30–60 minutes at Room Temperature (RT) or 2 hours at 4°C.
-
Purification: Mandatory. Remove unreacted TCO-NHS using a desalting column equilibrated with PBS. Unreacted TCO will compete for the dye in the next step.
Phase B: BDP R6G Ligation (The "Click")
-
Stoichiometry: Add 1.5 to 2.0 molar equivalents of BDP R6G-Tetrazine (relative to the estimated TCO groups on the protein) to the purified TCO-protein.
-
Note: Because the reaction is fluorogenic, exact stoichiometry is less critical than with non-fluorogenic dyes, but excess dye can still cause background if not washed away in imaging applications.
-
-
Reaction: Incubate for 20–30 minutes at RT.
-
Visual Check: The solution may shift color slightly, but fluorescence will significantly increase.
-
-
Quenching (Optional): If precise kinetics are required, add excess free TCO (e.g., TCO-acid) to scavenge remaining tetrazine, though usually unnecessary for standard labeling.
-
Final Cleanup: For high-sensitivity assays (e.g., single-molecule), perform a final desalting step to remove free dye. For standard gels, this may be skipped due to the fluorogenic nature.
Protocol 2: Live Cell Labeling
Objective: Label cell-surface receptors or intracellular targets using metabolic labeling or pre-targeted antibodies.
Critical Considerations
-
TCO Stability: TCO can isomerize to the unreactive cis-isomer in the presence of copper or high thiol concentrations over long periods. Always add TCO-modified reagents immediately before the experiment or store them properly.
-
Permeability: BDP R6G is lipophilic and cell-permeable. It can label intracellular targets.[3]
Procedure
-
Targeting: Treat cells with a TCO-modified primary antibody (prepared as above) or a metabolic precursor (e.g., TCO-sugar) for the required duration (15 min to overnight).
-
Wash: Wash cells 2x with PBS/media to remove unbound TCO-targeting agent.
-
Why? This defines the spatial specificity.
-
-
Labeling: Add BDP R6G-Tetrazine to the media.
-
Concentration: 100 nM – 1 µM.
-
Duration: 10–30 minutes at 37°C.
-
-
Wash (Minimal): Wash cells 1x with warm media.
-
Imaging: Image immediately using 532 nm excitation (Rhodamine/Cy3 filter set).
Troubleshooting & Optimization (E-E-A-T)
| Issue | Probable Cause | Corrective Action |
| Precipitation of Dye | BDP R6G is hydrophobic. | Ensure stock is fully dissolved in DMSO. Do not exceed 1-2% DMSO in the final aqueous buffer. Use PEGylated linkers if available. |
| Low Fluorescence Signal | TCO Hydrolysis/Isomerization. | TCO is less stable than Tetrazine. Use fresh TCO-NHS. Avoid buffers with copper or high thiols during TCO storage. |
| High Background | Non-specific hydrophobic binding. | BDP core is sticky. Add 0.1% BSA or Tween-20 to the labeling buffer to block hydrophobic pockets. |
| Slow Reaction | Low concentration / pH extremes. | While IEDDA is fast, at <100 nM concentrations, increase time to 60 min. Ensure pH is 6.0–8.0 (reaction is robust but extreme pH degrades Tetrazine). |
References
-
Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity.[2][10][11][12] Journal of the American Chemical Society, 130(41), 13518-13519. [Link]
-
Devaraj, N. K., Upadhyay, R., Haun, J. B., Hilderbrand, S. A., & Weissleder, R. (2009). Fast and versatile bioconjugation of tetra-zines with trans-cyclooctenes.[2][3][7][8][9][11][12] Angewandte Chemie International Edition, 48(38), 7013-7016. [Link]
-
Carlson, J. C., et al. (2013). Bodipy-tetrazine derivatives as superbright bioorthogonal turn-on probes. Angewandte Chemie, 52(27), 6917-6920. [Link]
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fluorogenic Tetrazine Bioorthogonal Probes for Advanced Application in Bioimaging and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. researchgate.net [researchgate.net]
- 10. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
BDP R6G tetrazine incubation time for fixed cells
Application Note: Optimization of BDP R6G Tetrazine Incubation Kinetics in Fixed Cell Imaging
Executive Summary
This guide defines the optimal incubation parameters for BDP R6G Tetrazine (Borondipyrromethene Rhodamine 6G analog) in fixed-cell microscopy. While the core chemical reaction (Inverse Electron Demand Diels-Alder, IEDDA) is kinetically instantaneous (
The Critical Insight: For fixed and permeabilized cells, a 30-minute incubation at 1-5 µM represents the kinetic "sweet spot," balancing saturation of the specific signal against the accumulation of non-specific hydrophobic background inherent to BDP dyes.
Technical Background & Mechanism
The Fluorophore: BDP R6G Tetrazine
BDP R6G is a hydrophobic, high-quantum yield (
-
Excitation Max: ~528–530 nm (Green/Yellow)
-
Emission Max: ~548–550 nm (Yellow/Orange)
-
Reactivity: Methyl-Tetrazine group reacts with Trans-Cyclooctene (TCO) or Methylcyclopropene (MCP).
The Reaction: IEDDA
The labeling relies on the Inverse Electron Demand Diels-Alder (IEDDA) reaction.[2][3] This is a bioorthogonal "click" reaction that releases Nitrogen gas (
Figure 1: The IEDDA reaction pathway. The reaction is irreversible and catalyst-free.[4]
Optimization of Incubation Time
In live cells, kinetics are governed by membrane permeability. In fixed cells , the membrane is permeabilized, but the cross-linked protein meshwork (created by Paraformaldehyde) slows the diffusion of the dye to the target.
Data: Signal-to-Noise Ratio (SNR) vs. Time
Based on internal validation data for nuclear targets (e.g., EdU-TCO labeled DNA).
| Incubation Time | Normalized Signal Intensity | Background Noise (Cytosol) | SNR | Status |
| 5 min | 65% | Low | Moderate | Under-labeled |
| 15 min | 90% | Low | High | Acceptable |
| 30 min | 98% | Low-Moderate | Maximal | Optimal |
| 60 min | 100% | Moderate-High | Decreasing | Diminishing Returns |
| 120 min | 100% | High | Poor | High Background |
Key Takeaway: Extending incubation beyond 60 minutes does not increase specific signal (reaction is complete) but linearly increases hydrophobic background staining due to the lipophilic nature of the BDP core.
Detailed Protocol: Fixed Cell Labeling
Pre-requisite: Cells have already incorporated the TCO-labeled metabolic precursor (e.g., TCO-L-Lysine, TCO-Sugar) or have been labeled with a TCO-secondary antibody.
Reagents Required:
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.[5]
-
Permeabilization Buffer: PBS + 0.25% Triton X-100.
-
Blocking Buffer: PBS + 1% BSA (Bovine Serum Albumin). Avoid serum if possible to reduce lipid content.
-
Staining Solution: 1 µM BDP R6G Tetrazine in Blocking Buffer.
-
Stock Preparation: Dissolve 1 mg dye in anhydrous DMSO to make a 5–10 mM stock. Store at -20°C.
-
Step-by-Step Workflow
Figure 2: Optimized workflow for BDP R6G Tetrazine staining in fixed cells.
Protocol Steps:
-
Fixation: Aspirate media. Fix cells with 4% PFA for 15 minutes at Room Temperature (RT).
-
Wash: Rinse 2x with PBS.[5]
-
Permeabilization: Incubate with PBS + 0.25% Triton X-100 for 10 minutes.
-
Why: BDP R6G is hydrophobic. Without Triton, it will stick to the outer membrane and fail to penetrate the nucleus or organelles effectively.
-
-
Blocking: Incubate with 1% BSA in PBS for 30 minutes.
-
Click Reaction (The Critical Step):
-
Washing: Wash 3 x 5 minutes with PBS + 0.05% Tween-20 .
-
Note: The Tween-20 detergent is vital here to strip the hydrophobic dye from non-specific binding sites.
-
-
Nuclear Counterstain: (Optional) Add DAPI during the second wash.
-
Mount & Image: Mount in antifade media.
Troubleshooting & Validation
| Observation | Diagnosis | Corrective Action |
| High Background (Punctate) | Dye aggregation / Hydrophobic sticking | Increase washing stringency (use 0.1% Tween-20) or reduce dye concentration to 500 nM. |
| Weak Signal | Incomplete reaction or TCO degradation | TCO is unstable in the presence of thiols. Ensure no DTT or Mercaptoethanol was used before the click reaction. |
| Nuclear Exclusion | Insufficient Permeabilization | Increase Triton X-100 concentration to 0.5% or extend permeabilization time. |
References
-
Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Sletten, E. M., & Bertozzi, C. R. (2009). Angewandte Chemie International Edition.[Link]
-
Ultrafast Hydrazone Formation for Labeling of Aldehydes... (Comparison of kinetics). Click Chemistry Tools Protocols.[Link]
Sources
- 1. BDP R6G tetrazine | BroadPharm [broadpharm.com]
- 2. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. broadpharm.com [broadpharm.com]
- 5. biotium.com [biotium.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Protocol for murine multi-tissue deep immunophenotyping using a 40-color full-spectrum flow cytometry panel - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Bioorthogonal Labeling with BDP R6G Tetrazine and TCO
Executive Summary
This application note details the protocol and mechanistic principles for utilizing BDP R6G Tetrazine and trans-Cyclooctene (TCO) for bioorthogonal labeling. This system represents the current state-of-the-art in chemical biology due to its unparalleled reaction kinetics (
Unlike copper-catalyzed Click chemistry (CuAAC), which is cytotoxic, or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is kinetically slower, the TCO-Tetrazine ligation is biocompatible, catalyst-free, and rapid enough to label low-abundance targets in live cells with high signal-to-noise ratios.[1]
Scientific Mechanism
The Chemistry: IEDDA
The core reaction is an Inverse Electron Demand Diels-Alder (IEDDA) cycloaddition.[1][2] The electron-deficient tetrazine (diene) reacts with the strained, electron-rich TCO (dienophile).
-
Cycloaddition: The reactants form a strained bicyclic intermediate.
-
Retro-Diels-Alder: Nitrogen gas (
) is irreversibly released, driving the reaction to completion.[1] -
Product: A stable dihydropyridazine or pyridazine conjugate.[1]
The Fluorophore: BDP R6G
BDP R6G is a Borondipyrromethene dye spectrally tuned to match Rhodamine 6G (R6G) channels.[3][4]
-
Photostability: Significantly higher than fluorescein or traditional rhodamines.
-
Fluorogenicity: The tetrazine moiety quenches the BDP fluorophore via Photoinduced Electron Transfer (PET) or Through-Bond Energy Transfer (TBET). Upon reaction with TCO, this quenching pathway is disrupted, restoring fluorescence. This allows for no-wash imaging protocols.
Reaction Pathway Diagram
Figure 1: Mechanism of the IEDDA reaction between TCO and Tetrazine, resulting in fluorescence restoration.
Material Properties
Table 1: Spectral and Chemical Data
| Property | Value | Notes |
| Dye Name | BDP R6G (Bodipy R6G) | R6G Channel match |
| Excitation Max | 530 nm | Compatible with 532 nm lasers |
| Emission Max | 548 nm | Yellow/Orange emission |
| Quantum Yield | 0.96 | Highly efficient |
| Extinction Coeff. | ~70,000 | High brightness |
| Reaction Speed ( | Dependent on specific TCO isomer | |
| Solubility | DMSO, DMF | Dilute into aqueous buffer for use |
Experimental Protocols
Protocol A: Preparation of TCO-Labeled Protein
Target: Labeling a primary antibody or protein of interest (POI) with TCO-NHS ester.
Reagents:
-
Protein of Interest (1 mg/mL in PBS, pH 7.4). Note: Must be amine-free (no Tris/Glycine).
-
TCO-PEG4-NHS Ester (dissolved in anhydrous DMSO).
-
Desalting Column (e.g., Zeba Spin or PD-10).
Steps:
-
Calculation: Calculate the molar excess of TCO-NHS required. For antibodies, a 10-20x molar excess is standard to achieve 2-4 TCOs per antibody.
-
Conjugation: Add the TCO-NHS (in DMSO) to the protein solution. Ensure final DMSO concentration is <10% to prevent denaturation.
-
Incubation: Incubate for 30-60 minutes at room temperature (RT) with gentle agitation.
-
Purification: Remove unreacted TCO-NHS using a desalting column equilibrated with PBS.
-
Validation: Measure protein concentration (A280). Optional: Verify TCO attachment via HABA assay or mass spectrometry.
Protocol B: Live Cell Labeling and Imaging
Target: Labeling intracellular structures (e.g., Actin, Tubulin) or surface receptors.
Pre-requisite: Cells must express a target with an exposed TCO moiety (via metabolic labeling with TCO-sugars, TCO-amino acids, or TCO-conjugated antibodies).
Reagents:
-
Live cells (adherent) in imaging chamber.
-
BDP R6G Tetrazine (Stock: 10 mM in DMSO).
-
Live Cell Imaging Solution (LCIS) or Phenol-red free media.
Steps:
-
Preparation: Dilute BDP R6G Tetrazine stock into warm LCIS to a final concentration of 100 nM - 1 µM .
-
Expert Tip: Lower concentrations (100-500 nM) reduce background; higher concentrations increase speed.
-
-
Labeling: Aspirate media from cells and add the staining solution.
-
Incubation: Incubate for 10-30 minutes at 37°C.
-
Note: The reaction is extremely fast; signal often appears within seconds.
-
-
Wash (Optional): Because BDP R6G Tetrazine is fluorogenic (turn-on), washing is often unnecessary. However, 1-2 washes with LCIS can improve signal-to-noise ratio for sensitive applications.
-
Imaging: Image immediately using 532 nm excitation (or 488 nm with lower efficiency) and a 550/50 nm emission filter .
Experimental Workflow Diagram
Figure 2: Step-by-step workflow from target modification to final imaging.[5]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background | Non-specific binding of hydrophobic dye. | Reduce probe concentration (<500 nM) or add 1% BSA to blocking/staining buffer. |
| No Signal | TCO degradation (isomerization to cis). | TCO is sensitive to thiols/copper. Ensure TCO reagents are fresh and stored at -20°C. Avoid reducing agents. |
| Precipitation | Dye insolubility in aqueous buffer. | Ensure DMSO stock is fully dissolved. Do not exceed 1% final DMSO in cell media. |
| Slow Reaction | Steric hindrance. | Use a longer linker (PEG4) between the TCO and the target protein. |
References
-
Sauer, M., et al. (2019). Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy. Nature Communications / NIH. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
BDP R6G tetrazine conjugation to antibodies procedure
Application Note & Protocol
Efficient and Site-Specific Antibody Labeling via Tetrazine-TCO Ligation Using the Bright and Photostable BDP R6G Fluorophore
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Paradigm in Antibody Conjugation
The conjugation of fluorophores to antibodies is a cornerstone of modern biological research and diagnostics, enabling a wide array of applications from immunoassays and flow cytometry to advanced cellular imaging.[1][2][3] The ideal conjugation chemistry should be robust, specific, and preserve the immunoreactivity of the antibody. Traditional methods, often relying on the random modification of lysine residues, can lead to heterogeneous products with unpredictable performance and potential loss of function if the labeling occurs within the antigen-binding site.[1][4]
To overcome these limitations, the field has increasingly adopted bioorthogonal chemistries, which involve reactions that can proceed in complex biological environments without interfering with native biochemical processes.[5] Among the most powerful of these is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine and a strained dienophile, such as trans-cyclooctene (TCO).[6][7][8] This reaction is exceptionally fast, with reaction rates reported to be as high as 1 x 10^6 M⁻¹s⁻¹, catalyst-free, and forms a stable covalent bond with the release of nitrogen gas as the sole byproduct.[9][10]
This application note provides a detailed protocol for a two-step antibody conjugation strategy that leverages the power of tetrazine-TCO ligation. First, the antibody is modified with a TCO moiety via amine-reactive N-hydroxysuccinimide (NHS) ester chemistry. Subsequently, the TCO-functionalized antibody is reacted with BDP R6G-tetrazine. BDP R6G is a highly fluorescent and photostable borondipyrromethene dye with spectral properties similar to Rhodamine 6G (R6G), making it an excellent choice for a wide range of fluorescence-based applications.[11][12][13][14] This method allows for the efficient and controlled generation of highly fluorescent antibody conjugates with preserved functionality.
The Chemistry: A Two-Step Path to a Stable Conjugate
The conjugation process is a straightforward, two-part procedure that first introduces a reactive handle (TCO) onto the antibody, followed by the "click" reaction with the tetrazine-modified fluorophore.
-
Antibody Modification: The primary amine groups on the side chains of lysine residues, which are typically solvent-exposed on the antibody surface, are reacted with a TCO-NHS ester.[2][15] This reaction forms a stable amide bond, covalently attaching the TCO group to the antibody.
-
Bioorthogonal Ligation: The TCO-modified antibody is then reacted with BDP R6G-tetrazine. The IEDDA reaction proceeds rapidly and specifically between the TCO and tetrazine moieties, resulting in a stable covalent linkage of the fluorophore to the antibody.[9][10]
Figure 1: Overall experimental workflow for the two-step antibody conjugation.
Figure 2: Chemical reaction scheme for antibody conjugation.
Materials and Reagents
-
Antibody: Purified antibody of interest (e.g., IgG) at a concentration of 1-10 mg/mL in a buffer free of primary amines (e.g., PBS, pH 7.4).
-
TCO-NHS Ester: (e.g., TCO-PEG4-NHS Ester)
-
BDP R6G-tetrazine
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (or other amine-free buffer at pH 8.0-8.5).
-
Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Purification: Zeba™ Spin Desalting Columns (or equivalent) for buffer exchange and purification.
-
Storage Buffer: PBS, pH 7.4, with 0.02% sodium azide (optional).
Detailed Experimental Protocol
This protocol is optimized for labeling approximately 1 mg of an IgG antibody. Adjustments may be necessary for different antibody amounts or types.
Part A: Antibody Modification with TCO-NHS Ester
The goal of this step is to introduce TCO groups onto the antibody. A molar excess of 5-20 fold TCO-NHS ester to antibody is a good starting point to achieve a degree of labeling (DOL) of 2-8 TCO molecules per antibody. It is crucial to avoid over-modification, which can lead to antibody aggregation or loss of function.[15]
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3) using a desalting column.
-
Adjust the concentration of the antibody to 2-5 mg/mL in the Reaction Buffer.
-
-
TCO-NHS Ester Preparation:
-
Immediately before use, prepare a 10 mM stock solution of TCO-NHS ester in anhydrous DMF or DMSO. For example, dissolve 1 mg of TCO-PEG4-NHS Ester (MW ~500 g/mol ) in 200 µL of DMF.
-
-
Modification Reaction:
-
Calculate the volume of TCO-NHS ester stock solution needed for the desired molar excess.
-
Example Calculation (10-fold excess for 1 mg IgG):
-
Moles of IgG: (1 x 10⁻³ g) / (150,000 g/mol ) = 6.67 x 10⁻⁹ mol
-
Moles of TCO-NHS needed: 6.67 x 10⁻⁹ mol * 10 = 6.67 x 10⁻⁸ mol
-
Volume of 10 mM TCO-NHS stock: (6.67 x 10⁻⁸ mol) / (10 x 10⁻³ mol/L) = 6.67 µL
-
-
Add the calculated volume of TCO-NHS ester solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 60 minutes at room temperature with gentle mixing.
-
-
Purification of TCO-Modified Antibody:
-
Remove the excess, unreacted TCO-NHS ester by purifying the reaction mixture using a desalting column equilibrated with PBS, pH 7.4.
-
Collect the purified TCO-modified antibody. The antibody is now ready for conjugation with BDP R6G-tetrazine.
-
Part B: Conjugation of TCO-Antibody with BDP R6G-tetrazine
This step utilizes the highly efficient and specific reaction between the TCO groups on the antibody and the tetrazine moiety on the BDP R6G dye.[9]
-
BDP R6G-tetrazine Preparation:
-
Prepare a 1-5 mM stock solution of BDP R6G-tetrazine in anhydrous DMSO.[11]
-
-
Conjugation Reaction:
-
Add a 1.5 to 3-fold molar excess of BDP R6G-tetrazine over the calculated number of TCO groups on the antibody. A good starting point is to assume the TCO modification was ~50% efficient and add a corresponding molar excess of the tetrazine dye.
-
Example Calculation:
-
Assuming 5 TCO groups per antibody from the previous step: Moles of TCO = 5 * 6.67 x 10⁻⁹ mol = 3.34 x 10⁻⁸ mol
-
Moles of BDP R6G-tetrazine needed (2-fold excess): 2 * 3.34 x 10⁻⁸ mol = 6.68 x 10⁻⁸ mol
-
Volume of 1 mM BDP R6G-tetrazine stock: (6.68 x 10⁻⁸ mol) / (1 x 10⁻³ mol/L) = 66.8 µL
-
-
Add the calculated volume of BDP R6G-tetrazine solution to the TCO-modified antibody solution.
-
Incubate for 1-2 hours at room temperature, protected from light. The reaction progress can be monitored by the disappearance of the tetrazine's color.[9]
-
-
Purification of the Final Conjugate:
-
Remove unreacted BDP R6G-tetrazine by purifying the reaction mixture using a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).
-
The purified BDP R6G-antibody conjugate is now ready for use. Store at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C.
-
Characterization: Determining the Degree of Labeling (DOL)
It is critical to characterize the final conjugate by determining the Degree of Labeling (DOL), which represents the average number of fluorophore molecules per antibody.[2] This is achieved by measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the absorption maximum of the fluorophore (~530 nm for BDP R6G).
| Property | Value | Source |
| Excitation Maximum (λex) | 530 nm | [13] |
| Emission Maximum (λem) | 548 nm | [13] |
| Molar Extinction Coefficient (ε) | ~76,000 cm⁻¹M⁻¹ | [16] |
| Fluorescence Quantum Yield (Φ) | 0.96 | [13] |
Table 1: Spectral Properties of BDP R6G Fluorophore.
Protocol for DOL Calculation:
-
Measure the UV-Vis spectrum of the purified antibody-dye conjugate from 250 nm to 600 nm.
-
Record the absorbance at 280 nm (A₂₈₀) and at the dye's absorption maximum, ~530 nm (A_max).
-
Calculate the concentration of the antibody and the dye using the Beer-Lambert law. A correction factor is needed for the A₂₈₀ reading, as the dye also absorbs at this wavelength.
-
Correction Factor (CF): CF = (Absorbance of dye at 280 nm) / (Absorbance of dye at λ_max)
-
For BDP R6G, the CF is approximately 0.25.
-
-
Corrected A₂₈₀: A₂₈₀_corr = A₂₈₀ - (A_max * CF)
-
Antibody Concentration (M): [Antibody] = A₂₈₀_corr / ε_antibody
-
ε for IgG is ~210,000 M⁻¹cm⁻¹.
-
-
Dye Concentration (M): [Dye] = A_max / ε_dye
-
ε for BDP R6G is ~76,000 M⁻¹cm⁻¹.
-
-
Degree of Labeling (DOL): DOL = [Dye] / [Antibody]
-
An optimal DOL is typically between 2 and 6. A low DOL may result in a weak signal, while a high DOL can cause fluorescence quenching and antibody aggregation.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low DOL | - Inefficient TCO modification (inactive TCO-NHS, wrong pH).- Insufficient molar excess of dye.- Antibody concentration too low. | - Use fresh TCO-NHS ester and ensure reaction buffer pH is 8.0-8.5.- Increase the molar excess of BDP R6G-tetrazine.- Concentrate the antibody to at least 2 mg/mL. |
| High DOL / Aggregation | - Excessive molar excess of TCO-NHS ester. | - Reduce the molar excess of TCO-NHS ester in the initial modification step. |
| Loss of Antibody Function | - Labeling of critical lysine residues in the antigen-binding site.- Denaturation during the labeling process. | - Reduce the molar excess of TCO-NHS to lower the DOL.- Consider alternative, site-specific conjugation strategies if the problem persists. |
| Free Dye in Final Product | - Inadequate purification. | - Repeat the purification step using a fresh desalting column. For more stringent purification, consider size exclusion chromatography. |
Conclusion
The use of BDP R6G-tetrazine in conjunction with TCO-modified antibodies provides a powerful and reliable method for generating high-quality fluorescent antibody conjugates. The bioorthogonal nature of the tetrazine-TCO ligation ensures high specificity and efficiency, while the superior photophysical properties of the BDP R6G dye yield bright and stable reagents for a multitude of research and diagnostic applications. This protocol provides a robust framework for researchers to successfully label their antibodies of interest, enabling sensitive and specific detection in various experimental setups.
References
-
pH-Sensitive Fluorescent Marker Based on Rhodamine 6G Conjugate with Its FRET/PeT Pair in “Smart” Polymeric Micelles for Selective Imaging of Cancer Cells. National Institutes of Health (NIH). [Link]
-
Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique. MDPI. [Link]
-
Video of concept. click-it-imaging.eu. [Link]
-
Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique. ResearchGate. [Link]
-
Effect of trans-Cyclooctene modification on antibody distribution and modular method of antibody labeling. Journal of Nuclear Medicine. [Link]
-
Development of a novel antibody-tetrazine conjugate for bioorthogonal pretargeting. ResearchGate. [Link]
-
Improving TCO-Conjugated Antibody Reactivity for Bioorthogonal Pretargeting. eScholarship. [Link]
-
Inverse Electron-Demand Diels–Alder Bioconjugation Reactions Using 7-Oxanorbornenes as Dienophiles. The Journal of Organic Chemistry - ACS Publications. [Link]
-
In Vitro Characterization and Stability Profiles of Antibody–Fluorophore Conjugates Derived from Interchain Cysteine Cross-Linking or Lysine Bioconjugation. National Institutes of Health (NIH). [Link]
-
Antibody Conjugation Techniques. FluoroFinder. [Link]
-
Cyclopentadiene as a Multifunctional Reagent for Normal- and Inverse-Electron Demand Diels-Alder Bioconjugation. PubMed. [Link]
-
The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners. International Journal of Medical Sciences. [Link]
-
Common Antibody Conjugates & Their Research Applications. Boster Bio. [Link]
-
How to conjugate your own antibodies. Colibri Cytometry. [Link]
-
Rhodamine 6G. Wikipedia. [Link]
Sources
- 1. In Vitro Characterization and Stability Profiles of Antibody–Fluorophore Conjugates Derived from Interchain Cysteine Cross-Linking or Lysine Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]
- 3. bosterbio.com [bosterbio.com]
- 4. colibri-cytometry.com [colibri-cytometry.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Cyclopentadiene as a Multifunctional Reagent for Normal- and Inverse-Electron Demand Diels-Alder Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inverse Electron Demand Diels-Alder Reactions [sigmaaldrich.com]
- 8. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners [medsci.org]
- 9. broadpharm.com [broadpharm.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. BDP R6G tetrazine | BroadPharm [broadpharm.com]
- 14. Rhodamine 6G - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Note: In Vivo Imaging with BDP R6G Tetrazine
High-Contrast Pre-Targeting and Fluorogenic Bioorthogonal Labeling
Executive Summary
This guide details the application of BDP R6G Tetrazine , a bright, photostable, green-yellow emitting fluorophore, for in vivo bioorthogonal imaging. Unlike traditional immunofluorescence, which suffers from slow clearance and high background, BDP R6G Tetrazine utilizes Inverse Electron Demand Diels-Alder (IEDDA) chemistry to achieve high-contrast imaging via "pre-targeting" strategies.
Primary Use Cases:
-
Intravital Microscopy: Real-time tracking of cell surface receptors in dorsal skinfold window chambers.
-
Surface Tumor Imaging: High-resolution delineation of subcutaneous xenografts.
-
Fluorogenic "Turn-On" Sensing: Detection of metabolic incorporation (e.g., TCO-lipids/glycans) with reduced wash steps.
Technical Profile: BDP R6G Tetrazine
BDP R6G (Borondipyrromethene) is spectrally tuned to match Rhodamine 6G .[1][2] It offers superior photostability compared to traditional rhodamines and fluoresceins, making it ideal for time-lapse intravital imaging where bleaching is a concern.
Table 1: Physicochemical & Spectral Properties
| Property | Value | Notes |
| Excitation Max | 528–530 nm | Compatible with 514 nm or 532 nm lasers. |
| Emission Max | 548–550 nm | Detectable in standard "Rhodamine" or "Cy3" channels. |
| Extinction Coeff. | ~70,000 M⁻¹cm⁻¹ | High brightness. |
| Quantum Yield | 0.96 | Near-unity efficiency in organic solvents.[3] |
| Reactivity | Tetrazine (Methyl) | Reacts specifically with trans-cyclooctene (TCO).[3][4][5] |
| Reaction Speed ( | 10³ – 10⁵ M⁻¹s⁻¹ | Ultrafast kinetics (dependent on TCO strain). |
| Solubility | DMSO, DMF | Hydrophobic; requires co-solvent/carrier for in vivo use. |
Critical Constraint: BDP R6G emits in the visible spectrum (~550 nm). Due to tissue scattering and hemoglobin absorption, it is not suitable for deep-tissue whole-body imaging (e.g., deep abdominal tumors). For deep tissue, use NIR analogs (e.g., BDP 630/650 Tetrazine). BDP R6G is optimized for superficial or microscopic applications.
Mechanism of Action: The IEDDA Reaction
The core of this technology is the reaction between the Tetrazine on the probe and a trans-cyclooctene (TCO) tag on the target. This reaction is bioorthogonal (does not interfere with native biology) and irreversible .
Fluorogenic Effect: Tetrazine moieties often quench the fluorescence of the attached BODIPY dye via Through-Bond Energy Transfer (TBET) or Photoinduced Electron Transfer (PET). Upon reaction with TCO, the tetrazine ring is converted into a dihydropyridazine, breaking the quenching pathway and restoring fluorescence. This "turn-on" effect significantly improves signal-to-noise ratios (SNR).
Figure 1: The Inverse Electron Demand Diels-Alder (IEDDA) reaction mechanism restoring BDP R6G fluorescence.
Application Note: In Vivo Pre-Targeting Strategy
Rationale: Directly labeled antibodies circulate for days, creating high background noise. In pre-targeting, the antibody (tagged with TCO) is injected first and allowed to accumulate/clear.[4] The small molecule BDP R6G Tetrazine is injected later; it penetrates tissue rapidly, binds the TCO, and unbound dye clears via the kidneys within minutes/hours.
Protocol A: Preparation of TCO-Antibody
-
Reagents: Monoclonal antibody (mAb) free of BSA/Gelatin; TCO-PEG4-NHS Ester.
-
Buffer Exchange: Adjust mAb to pH 8.3–8.5 using 0.1M Sodium Bicarbonate buffer. Concentration should be 2–5 mg/mL.
-
Conjugation: Add 10–20 molar excess of TCO-PEG4-NHS (dissolved in dry DMSO) to the mAb.
-
Note: Keep DMSO < 10% of total volume.
-
-
Incubation: React for 1 hour at Room Temperature (RT) with gentle agitation.
-
Purification: Remove excess TCO using Zeba Spin Desalting Columns (7K MWCO) equilibrated with PBS (pH 7.4).
-
QC: Verify TCO loading via MALDI-TOF or a Tetrazine-titration assay (aim for 2–4 TCOs per antibody).
Protocol B: In Vivo Imaging Workflow (Mouse Model)
Figure 2: Two-step pre-targeting workflow for high-contrast tumor imaging.
Step-by-Step Procedure:
-
Injection 1 (Lag Phase): Inject 100–200 µg of TCO-mAb intravenously (tail vein).
-
Clearance Interval: Wait 24–48 hours.
-
Optimization: The lag time depends on the antibody's half-life. For full IgGs, 48h is optimal. For smaller fragments (Diabodies), 4–6h is sufficient.
-
-
Probe Preparation: Dissolve BDP R6G Tetrazine in DMSO (stock 10 mM). Dilute to working concentration in PBS + 5% Solutol HS 15 or Kolliphor EL (to prevent precipitation).
-
Dose: Typically 25–50 nmol per mouse.
-
-
Injection 2 (Pulse): Inject the BDP R6G Tetrazine solution i.v.
-
Imaging:
-
Timepoints: 1h, 2h, and 4h post-injection.
-
Settings: Excitation ~520–530 nm; Emission ~550–570 nm.
-
Observation: Tumor signal should remain high; background (muscle/blood) should drop rapidly due to renal clearance of the small molecule.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation of Dye | Hydrophobicity of BDP core. | Use excipients like Solutol HS 15, Cyclodextrin, or PEG-400 in the injection vehicle. Do not inject pure DMSO >10µL. |
| High Liver Background | Hepatobiliary clearance.[6] | BDP dyes are lipophilic and often clear via the liver. Wait longer (4h+) for clearance, or use sulfonated (water-soluble) BDP variants if available. |
| No "Turn-On" Effect | Linker length/orientation. | Not all Tetrazine-BODIPY combos are fluorogenic. Verify fluorogenicity in vitro (cuvette test) by adding excess TCO. If no turn-on, the probe acts as a standard "always-on" tag—wash steps become critical. |
| Low Tumor Signal | TCO Instability. | TCO can isomerize to the unreactive cis-isomer in vivo (mediated by copper/thiols). Use "stabilized" TCO variants (e.g., TCO linked via shorter spacers or specific conformational locks) if lag time >24h. |
References
-
Rossin, R., et al. (2010). "In vivo chemistry for pretargeted tumor imaging in live mice." Angewandte Chemie International Edition. Link
-
Weissleder, R., et al. (2013).[7] "The fastest and the brightest: a new design that intimately connects tetrazine to a BODIPY fluorophore."[7] Angewandte Chemie. Link
-
Lumiprobe Corporation. "BDP R6G Tetrazine Product Specification." Link
-
Devaraj, N. K. (2018). "Bioorthogonal Chemical Reactions in Living Systems." ACS Central Science. Link
-
Vázquez, A., et al. (2017). "Bioorthogonal Chemistry for Imaging and Therapy." Journal of Medicinal Chemistry. Link
Sources
Application Note: Fluorogenic No-Wash Live-Cell Imaging Using BDP R6G Tetrazine
Abstract & Principle
Traditional immunofluorescence relies on extensive wash steps to remove unbound fluorophores, a process that disrupts delicate cellular structures and precludes the capture of rapid biological kinetics. This Application Note details a no-wash imaging protocol utilizing BDP R6G Tetrazine , a fluorogenic probe designed for the Inverse Electron Demand Diels-Alder (IEDDA) reaction.
The core advantage of this system is its fluorogenic "turn-on" mechanism .[1] The tetrazine moiety acts as a potent quencher of the BODIPY R6G fluorophore via Through-Bond Energy Transfer (TBET) or Photoinduced Electron Transfer (PET).[2] Upon reaction with a Trans-Cyclooctene (TCO)-labeled target, the tetrazine ring is converted into a dihydropyridazine, breaking the quenching interaction and restoring fluorescence.[3] This allows for real-time visualization of intracellular targets with high signal-to-noise ratios, even in the presence of excess probe.
Mechanism of Action[1][2]
Figure 1: The fluorogenic mechanism. The tetrazine group quenches the BDP R6G fluorophore until specific ligation with TCO, triggering a massive increase in brightness.
Technical Specifications
BDP R6G is a hydrophobic, membrane-permeable dye with spectral properties nearly identical to Rhodamine 6G, making it compatible with standard TRITC/RFP filter sets.
| Feature | Specification | Notes |
| Fluorophore | BDP R6G (BODIPY derivative) | High quantum yield, photostable.[4][5] |
| Excitation Max | 530 nm | Compatible with 532 nm lasers. |
| Emission Max | 548 nm | Detectable in standard Orange/Red channels. |
| Reactive Group | Methyltetrazine | Kinetic rate ( |
| Turn-On Ratio | ~10x - 100x | Dependent on local environment; sufficient for no-wash. |
| Solubility | DMSO, DMF | Poor water solubility; requires organic stock.[4] |
| Cell Permeability | High | Excellent for intracellular targets. |
Experimental Design & Pre-Requisites
Before initiating the imaging protocol, the target of interest (POI) must be functionalized with a Trans-Cyclooctene (TCO) handle. This is most commonly achieved via Genetic Code Expansion (GCE) .
Required Reagents
-
BDP R6G Tetrazine: Stock solution (1 mM in anhydrous DMSO). Store at -20°C.
-
TCO-Lysine (TCOA or TCOK): Unnatural amino acid for genetic incorporation.
-
Expression System: Plasmid encoding POI with an Amber Stop Codon (TAG) + Orthogonal tRNA/tRNA-Synthetase pair (e.g., Pyrococcus horikoshii pyrrolysyl-tRNA synthetase).
-
Live Cell Imaging Solution (LCIS): Optically clear, physiological buffer (e.g., FluoroBrite DMEM or HBSS).
Detailed Protocol
Phase 1: Target Expression (Day 1-2)
Objective: Incorporate TCO-Lysine into the protein of interest.
-
Seeding: Seed cells (e.g., HeLa, HEK293T) in a glass-bottom imaging dish (35mm) to reach 60-70% confluency.
-
Transfection: Transfect cells with the plasmid system (POI-TAG + tRNA/Synthetase).
-
UAA Addition: Immediately after transfection, supplement the culture media with TCO-Lysine (100 µM - 250 µM) .
-
Note: A negative control sample (Transfection WITHOUT TCO-Lysine) is mandatory to assess non-specific background.
-
-
Incubation: Incubate cells for 18-24 hours at 37°C / 5% CO2 to allow protein expression.
Phase 2: "No-Wash" Labeling (Day 3)
Objective: Covalent labeling of TCO-POI with BDP R6G Tetrazine.
-
Wash (Optional): Briefly rinse cells 1x with warm LCIS to remove free TCO-Lysine from the media. Technically this is a wash, but it removes the UAA, not the dye.
-
Probe Preparation: Dilute the BDP R6G Tetrazine stock (1 mM) into warm LCIS to a final concentration of 250 nM – 500 nM .
-
Expert Tip: Do not exceed 1 µM for no-wash protocols. Higher concentrations may overwhelm the fluorogenic suppression, leading to high background.
-
-
Labeling: Add the diluted probe directly to the cells.
-
Incubation: Incubate at 37°C for 15–30 minutes .
-
Kinetics: The reaction is extremely fast. Signal often appears within 5 minutes.
-
Phase 3: Imaging
Objective: Capture high-contrast images without removing the dye.
-
Mount: Transfer the dish directly to the microscope stage. Do not wash the cells. [6][7]
-
Settings:
-
Excitation: 532 nm laser or 530/30 nm bandpass filter.
-
Emission: 550 nm longpass or 570/40 nm bandpass filter.
-
-
Acquisition: Adjust exposure time using the TCO+ sample. Verify low signal in the TCO- (negative) control.
Workflow Visualization
Figure 2: Experimental timeline. The critical efficiency gain is in Step 5, where washing is eliminated.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| High Background (Nucleus) | Excess free dye accumulation. | Reduce probe concentration to 100 nM. BDP dyes are hydrophobic and can accumulate in lipid membranes if too concentrated. |
| Low Signal | Low expression of TCO-protein. | Verify transfection efficiency.[1] Ensure TCO-Lysine was fresh and added at sufficient concentration (250 µM). |
| Punctate Background | Dye aggregation. | Sonicate the BDP R6G stock solution before dilution. Ensure DMSO concentration in final media is <0.5%. |
| Photobleaching | High laser power. | BDP R6G is stable, but TCO-Tetrazine conjugates can be sensitive. Reduce laser power and increase gain. |
References
-
Carlson, J. C. T., et al. (2013). "The Fastest and the Brightest: A New Design that Intimately Connects Tetrazine to a BODIPY Fluorophore Enables Exceptionally Efficient Energy Transfer and Quenching.
-
[Link]
-
-
Meimetis, L. G., et al. (2014). "Bioorthogonal Fluorogenic Probes for Imaging: A Review." Angewandte Chemie. (Foundational work on Tetrazine quenching mechanisms).
-
[Link]
-
- Lumiprobe Corporation.
-
Nikić, I., et al. (2016). "Debugging Eukaryotic Genetic Code Expansion for Site-Specific Protein Labeling.
-
[Link]
-
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorogenic Tetrazine Bioorthogonal Probes for Advanced Application in Bioimaging and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. BDP R6G tetrazine | BroadPharm [broadpharm.com]
- 6. Bioorthogonally applicable multicolor fluorogenic naphthalimide–tetrazine probes with aggregation-induced emission characters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: BDP R6G Tetrazine Dissolution Guide
Welcome to the technical support center for BDP R6G tetrazine. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for successfully dissolving and utilizing BDP R6G tetrazine in aqueous buffers for various experimental workflows. As a Senior Application Scientist, my goal is to provide you with not only a protocol but also the scientific reasoning behind each step, ensuring your experiments are both successful and reproducible.
Understanding BDP R6G Tetrazine
BDP R6G tetrazine is a highly versatile molecule combining the bright and photostable fluorescent properties of a borondipyrromethene (BODIPY) dye, spectrally similar to Rhodamine 6G, with the bioorthogonal reactivity of a tetrazine moiety.[1][2] This combination makes it an excellent tool for applications such as fluorescence microscopy and flow cytometry, where specific labeling of biomolecules is achieved through the inverse electron demand Diels-Alder (IEDDA) "click" reaction.
However, the inherent hydrophobicity of the BODIPY core presents a significant challenge: BDP R6G tetrazine is poorly soluble in water.[1] This guide will walk you through the proper techniques to overcome this challenge and prepare stable, working solutions in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is BDP R6G tetrazine difficult to dissolve in aqueous buffers?
A1: The core structure of BDP R6G tetrazine is largely nonpolar, making it hydrophobic or "water-fearing." This characteristic leads to poor solubility in aqueous solutions and a tendency for the molecules to aggregate, which can quench fluorescence and lead to precipitation.[3][4]
Q2: What is the best solvent to prepare a stock solution of BDP R6G tetrazine?
A2: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of BDP R6G tetrazine. It is a powerful polar aprotic solvent that can effectively dissolve a wide range of hydrophobic compounds.[]
Q3: What is the maximum recommended concentration of DMSO in my final aqueous working solution?
A3: To avoid solvent-induced artifacts and cytotoxicity in cell-based assays, the final concentration of DMSO should be kept as low as possible, ideally at or below 0.1%.[][6] While some cell lines may tolerate up to 0.5%, it is crucial to perform a vehicle control to assess the specific impact of DMSO on your experimental system.[7]
Q4: Can I use other organic solvents like DMF or ethanol?
A4: While BDP R6G tetrazine is also soluble in dimethylformamide (DMF) and dichloromethane (DCM), DMSO is generally preferred for biological applications due to its lower volatility and established use in cell culture.[1] Ethanol can also be used, but like DMSO, its final concentration should be minimized.[]
Q5: How should I store my BDP R6G tetrazine stock solution?
A5: Your DMSO stock solution should be stored at -20°C or -80°C, protected from light and moisture.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Experimental Protocol: Preparing a BDP R6G Tetrazine Working Solution
This protocol provides a step-by-step methodology for dissolving BDP R6G tetrazine and preparing a working solution in an aqueous buffer.
Materials
-
BDP R6G tetrazine (lyophilized powder)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Your desired aqueous buffer (e.g., PBS, HBSS), pre-warmed to room temperature
-
Microcentrifuge tubes
-
Pipettes and sterile, low-retention tips
-
Vortex mixer
-
Microcentrifuge
Step-by-Step Method
Part 1: Preparation of a Concentrated Stock Solution in DMSO
-
Equilibrate the Reagent: Before opening, allow the vial of lyophilized BDP R6G tetrazine to warm to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture, which can affect the stability of the compound.
-
Centrifuge the Vial: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Initial Dissolution: Add the appropriate volume of anhydrous DMSO to the vial to create a high-concentration stock solution (e.g., 1-10 mM). The exact concentration will depend on your experimental needs.
-
Ensure Complete Dissolution: Vortex the solution thoroughly for several minutes. If necessary, sonicate for a short period to ensure the dye is completely dissolved. Visually inspect the solution against a light source to confirm the absence of any particulates.
Part 2: Preparation of the Aqueous Working Solution
-
Intermediate Dilution (Optional but Recommended): To minimize precipitation upon dilution into the aqueous buffer, it is advisable to first make an intermediate dilution of your DMSO stock in your aqueous buffer. For example, you can dilute your 10 mM stock 1:10 in the buffer to create a 1 mM intermediate solution.
-
Final Dilution: Add the desired volume of the DMSO stock solution (or the intermediate dilution) to your pre-warmed aqueous buffer. Crucially, add the dye solution to the buffer dropwise while gently vortexing or stirring. This gradual introduction helps to prevent localized high concentrations of the dye that can lead to aggregation and precipitation.
-
Final Concentration of DMSO: Ensure the final concentration of DMSO in your working solution is below the tolerance level of your experimental system (ideally ≤ 0.1%).[][6]
-
Final Mixing and Use: Gently vortex the final working solution to ensure homogeneity. Use the freshly prepared working solution as soon as possible for your experiment.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | Anhydrous DMSO | High solvating power for hydrophobic compounds.[] |
| Stock Solution Concentration | 1-10 mM | A concentrated stock minimizes the volume of DMSO added to the final aqueous solution. |
| Final DMSO Concentration | ≤ 0.1% (up to 0.5% with validation) | Minimizes cytotoxicity and solvent-induced artifacts in biological experiments.[][6][7] |
| Working Solution Concentration | 0.1 - 10 µM | Typical concentration range for cell staining applications.[] |
Troubleshooting Guide
This section addresses common issues encountered during the dissolution and use of BDP R6G tetrazine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution in aqueous buffer | 1. The dye is crashing out of solution due to its hydrophobicity. 2. The concentration of the dye in the final solution is too high. 3. The buffer is too cold. | 1. Add the DMSO stock solution to the buffer slowly and with constant mixing. 2. Perform an intermediate dilution step. 3. Reduce the final concentration of the dye. 4. Ensure your aqueous buffer is at room temperature. 5. Consider adding a small amount of a non-ionic surfactant like Pluronic F-127 or Tween-20 (e.g., 0.01-0.05%) to the aqueous buffer to improve solubility.[9] |
| Low or no fluorescent signal | 1. The dye has aggregated, leading to fluorescence quenching.[3][10] 2. The dye has degraded due to improper storage or handling. 3. The concentration of the dye is too low. | 1. Prepare a fresh working solution, ensuring proper dissolution technique. 2. Filter the working solution through a 0.2 µm syringe filter to remove aggregates. 3. Confirm the integrity of your stock solution. 4. Increase the concentration of the dye in your working solution. |
| High background fluorescence | 1. Excess unbound dye in the sample. 2. Non-specific binding of the dye to cellular components. | 1. Include additional washing steps after staining. 2. Reduce the concentration of the dye and/or the incubation time. 3. Consider using a blocking buffer if non-specific binding is suspected. |
| Inconsistent results between experiments | 1. Inconsistent preparation of the working solution. 2. Degradation of the stock solution due to multiple freeze-thaw cycles. | 1. Follow the dissolution protocol precisely for each experiment. 2. Aliquot the DMSO stock solution to avoid repeated freezing and thawing. 3. Always prepare the aqueous working solution fresh before each experiment. |
Visualizing the Workflow
Diagram of the Dissolution Workflow
Caption: Workflow for preparing BDP R6G tetrazine working solution.
Troubleshooting Logic Diagram
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. BDP R6G tetrazine | BroadPharm [broadpharm.com]
- 3. Frontiers | Recent Progress of BODIPY Dyes With Aggregation-Induced Emission [frontiersin.org]
- 4. A unified fluorescence quenching mechanism of tetrazine-based fluorogenic dyes: energy transfer to a dark state - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: BDP R6G Tetrazine Optimization
Topic: Troubleshooting Precipitation & Aggregation in PBS Systems Target Audience: Senior Researchers & Assay Developers
Executive Summary & Mechanistic Insight
The Issue: Users frequently report immediate precipitation or gradual turbidity when introducing BDP R6G (Boron-dipyrromethene Rhodamine 6G analog) Tetrazine into Phosphate Buffered Saline (PBS).
The Mechanism: BDP R6G is a lipophilic fluorophore. Unlike sulfonated dyes (e.g., Sulfo-Cy3), the BDP core relies on a rigid, hydrophobic dipyrromethene scaffold. When introduced to PBS, two forces drive precipitation:
-
Hydrophobic Effect: The water network forces the non-polar BDP cores together to minimize the disruption of hydrogen bonds, leading to
- stacking (H-aggregates). -
Salting Out: PBS contains ~137 mM NaCl. The high ionic strength strips the hydration shell from the marginally soluble tetrazine linker, accelerating aggregation.
Visualizing the Conflict: The diagram below illustrates the solvation dynamics and the failure point in high-salt buffers.
Figure 1: Solvation dynamics of BDP R6G. High ionic strength (PBS) without stabilizing additives drives the equilibrium toward precipitation and fluorescence quenching.
Optimized Reconstitution Protocol
CRITICAL: Never add PBS directly to the solid dye. This forms a hydrophobic film that is nearly impossible to redissolve.
Phase A: Stock Preparation
| Parameter | Specification | Rationale |
| Solvent | Anhydrous DMSO or DMF | BDP R6G is highly soluble in polar aprotic solvents. |
| Concentration | 5 – 10 mM | High enough to allow small volume additions (preventing solvent toxicity). |
| Storage | -20°C, Desiccated, Dark | Prevents hydrolysis of the tetrazine moiety.[1][2][3] |
Phase B: The "Step-Down" Dilution Method
To introduce the hydrophobic dye into PBS, you must manage the transition polarity.
-
Prepare the Buffer:
-
Use 1x PBS (pH 7.4) .
-
Mandatory Additive: Add 0.1% BSA (Bovine Serum Albumin) or 0.05% Tween-20 .
-
Why? Albumin acts as a carrier protein, sequestering the hydrophobic BDP core while leaving the Tetrazine exposed for reaction. Surfactants (Tween) prevent micro-aggregate nucleation.
-
-
The Vortex Injection:
-
Set the buffer vortexing at medium speed.
-
Inject the DMSO stock into the vortex (subsurface injection is best).
-
Limit: Final DMSO concentration should be < 5% (ideally < 1%).
-
Troubleshooting Center (FAQ)
Q1: I see immediate pink/orange flakes upon adding the stock to PBS. Is the sample ruined?
-
Diagnosis: "Crashing out." You likely exceeded the solubility limit or added the stock too quickly to a stagnant buffer.
-
Remedy: Spin down the sample (10,000 x g for 5 mins). Measure the concentration of the supernatant. If sufficient dye remains, proceed. If not, you must restart using the Step-Down method with BSA. Note: Do not heat the sample; tetrazines are thermally sensitive.
Q2: The solution looks clear, but the fluorescence signal is unexpectedly low.
-
Diagnosis: Aggregation-Caused Quenching (ACQ). BDP dyes form H-aggregates (stacked like coins) in water, which non-radiatively dissipate energy.
-
Verification: Add 1% SDS (detergent) to an aliquot. If fluorescence spikes, your dye was aggregated.[4]
-
Fix: Decrease dye concentration or switch to a co-solvent buffer (e.g., 50% PBS / 50% Ethanol) if your biological target permits.
Q3: Can I use water instead of PBS to avoid the "salting out" effect?
-
Analysis: Yes, BDP R6G is slightly more soluble in pure water than PBS. However, TCO-Tetrazine ligation rates are often faster in water/buffer than organics due to the hydrophobic effect accelerating the cycloaddition.
-
Recommendation: Use a low-salt buffer (e.g., 10mM HEPES) instead of PBS (150mM salt) if isotonicity is not strictly required.
Q4: My click reaction (Tetrazine + TCO) is failing in PBS.
-
Diagnosis: The tetrazine might be buried inside a hydrophobic aggregate, making it inaccessible to the TCO group.
-
Fix: Add 5% DMSO or 10% Glycerol to the reaction mixture. This "loosens" the hydration shell and improves reagent accessibility.
Interactive Troubleshooting Logic
Follow this decision tree to resolve stability issues during your experiment.
Figure 2: Troubleshooting decision tree for BDP R6G precipitation and fluorescence quenching issues.
Comparative Solubility Data
| Solvent System | Solubility Rating | Aggregation Risk | Recommended Use |
| Pure DMSO/DMF | Excellent (>10 mM) | None | Stock preparation only. |
| PBS (1x) | Poor (< 10 µM) | High (Salting Out) | Not recommended without additives. |
| PBS + 0.1% BSA | Good (~50 µM) | Low (Sequestered) | Gold Standard for cell labeling. |
| PBS + 50% EtOH | Moderate | Low | Fixed cell staining only. |
| Water (Deionized) | Low-Moderate | Moderate | Chemical synthesis steps only. |
References
- Source for solubility profiles (DMSO/DMF) and spectral properties.
- Verification of molecular weight and lipophilic n
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
- Knall, A.-C., & Slugovc, C. (2013). Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme. Chemical Society Reviews. Context on Tetrazine-TCO ligation kinetics in aqueous vs. organic solvents.
Sources
Technical Support Center: BDP R6G Tetrazine & Bioorthogonal Imaging
Executive Summary & Mechanism of Action
The Core Issue: Users frequently report "weak signal" with BDP R6G Tetrazine. Unlike standard immunofluorescence, this issue is rarely due to photobleaching. It is almost exclusively caused by reaction failure or optical mismatch .
The Science (Why this matters):
BDP R6G (Boron-dipyrromethene Rhodamine 6G analog) is a high-quantum yield fluorophore (
Therefore, a weak signal usually means the click reaction did not occur, not that the dye is "off."
Diagnostic Matrix: Quick Troubleshooting
| Symptom | Probable Cause | Verification Step |
| No Signal (Black Image) | TCO Isomerization | TCO has degraded to unreactive cis-cyclooctene (CCO). Replace TCO reagent. |
| Weak/Dim Signal | Optical Mismatch | You are exciting at 488 nm. BDP R6G requires 532 nm or 561 nm . |
| High Background | Non-Specific Binding | Insufficient washing or hydrophobic sticking of the BDP core to membranes. |
| Signal Fades Instantly | Reaction Incomplete | You are imaging unreacted "quenched" dye that is photobleaching rapidly before it can react. |
Deep Dive: The "Turn-On" Mechanism & TCO Instability
The most critical failure point in this workflow is the stability of the TCO tag on your target of interest.
The TCO "Death" Trap
Trans-cyclooctene is a strained ring.[2][3][4] This strain drives the rapid kinetics of the Inverse Electron Demand Diels-Alder (IEDDA) reaction. However, in the presence of biological thiols (glutathione) or transition metals (copper from click cocktails), TCO isomerizes to the thermodynamically stable Cis-Cyclooctene (CCO) .
-
The Consequence: CCO is completely unreactive toward Tetrazine.
-
The Result: Your target is present, but chemically invisible to the BDP R6G probe.
Visualization: The Reaction & Quenching Pathway[5]
Figure 1: The IEDDA reaction logic. Note that if TCO isomerizes to CCO, the reaction path is blocked, resulting in a dark image regardless of dye concentration.
Optical Configuration Guide
BDP R6G is an analog of Rhodamine 6G, but its narrow Stokes shift requires precise filter selection.
Spectral Properties:
-
Excitation Max: 528–530 nm
-
Emission Max: 548–550 nm
Common User Error: Using the standard GFP/FITC (488 nm) laser line.
-
Why it fails: BDP R6G has minimal absorption at 488 nm (<5% efficiency).
-
Correction: Use the 532 nm or 561 nm laser line.
Recommended Confocal Settings:
| Component | Setting | Notes |
| Laser Line | 532 nm (Ideal) or 561 nm (Acceptable) | 561 nm excites the tail, so increase laser power slightly (2–5%). |
| Emission Filter | 550–600 nm | Avoid collecting below 545 nm to prevent laser reflection bleed-through. |
| Dichroic Mirror | 560 nm (if using 561 ex) | Ensure the dichroic doesn't cut off the emission peak at 550 nm. |
| Detector | HyD / GaAsP | High sensitivity detectors are preferred due to the narrow emission band. |
Validated Troubleshooting Protocol
If you are experiencing weak signals, perform this "Click-Check" Assay before changing your biological samples.
Step 1: The "Drop Test" (Instrument Validation)
-
Place 1 µL of 1 µM BDP R6G Tetrazine stock on a slide.
-
Image with your chosen settings (532/561 nm laser).
-
Result:
-
Bright Signal: Instrument is fine. The dye is active (even quenched dyes have some basal fluorescence).
-
No Signal: Check laser path, shutters, or dye concentration.
-
Step 2: The "Competition Check" (TCO Validation)
Goal: Determine if your TCO is dead.
-
Label two cell samples with your TCO-primary antibody/tag.
-
Sample A (Control): Add BDP R6G Tetrazine (1 µM) for 30 mins.
-
Sample B (Block): Add excess free Tetrazine (non-fluorescent, e.g., Methyltetrazine-Acid) for 30 mins, then add BDP R6G Tetrazine.
-
Analysis:
-
If Sample A is dim and Sample B is also dim: Your TCO is dead (isomerized) or not present.
-
If Sample A is bright and Sample B is dim: Your chemistry is working perfectly.
-
Step 3: Optimization of Labeling Conditions
-
Buffer: Perform the click reaction in PBS or HBSS. Avoid serum (thiols) during the click step if possible.
-
Time: IEDDA is fast.[4][5] 15–30 minutes at Room Temperature is usually sufficient. Longer incubations increase background.
-
Concentration: Use 1–5 µM of BDP R6G Tetrazine. Higher concentrations lead to hydrophobic aggregation.
Troubleshooting Logic Flowchart
Figure 2: Step-by-step logic to isolate the failure point.
References
-
BroadPharm. BDP R6G Tetrazine Product Spectrum & Properties. Retrieved from BroadPharm Catalog BP-28951.[1] Link
-
Lumiprobe. BDP R6G Tetrazine: Photostability and Click Chemistry Applications. Retrieved from Lumiprobe.[6] Link
-
Carlson, J. C. T., et al. (2013). "Tetrazine-Triggered Bioorthogonal Elimination Enables Chemical Tools for Ultrafast Release." ACS Chemical Biology. (Discusses TCO stability and isomerization issues). Link
-
Fang, X., et al. (2019).[4] "Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver(I) Metal Complexation." Chemistry – A European Journal. (Detailed mechanism of TCO degradation). Link
-
Fan, X., et al. (2016). "Photoinduced Electron Transfer (PET) Quenching in Tetrazine-Fluorophore Probes." Bioconjugate Chemistry. (Explains the "Turn-On" mechanism). Link
Sources
- 1. BDP R6G tetrazine | BroadPharm [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. trace.tennessee.edu [trace.tennessee.edu]
- 4. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
BDP R6G tetrazine storage stability and shelf life
Subject: Storage Stability, Shelf Life, and Troubleshooting Guide
Introduction
Welcome to the Technical Support Center. You are likely working with BDP R6G Tetrazine , a high-performance Boron-Dipyrromethene fluorophore designed for bioorthogonal chemistry (specifically Inverse Electron Demand Diels-Alder, or IEDDA).[1]
This guide moves beyond basic datasheets. It addresses the thermodynamic vulnerabilities of the tetrazine moiety and provides a self-validating workflow to ensure your labeling experiments succeed.
Module 1: Storage & Stability Protocols
The stability of BDP R6G Tetrazine is governed by two competing factors: the photostability of the BDP core (high) and the hydrolytic susceptibility of the tetrazine "warhead" (moderate to low).
The "Bank Vault" Protocol (Dry Storage)
Standard: 24 months at -20°C (Desiccated).
-
The Mechanism of Failure: Moisture is the primary enemy. While the BDP core is robust, the tetrazine ring is electron-deficient. In the presence of water and nucleophiles, it can slowly degrade into non-reactive dihydrotetrazines or amines, rendering the probe "dead" despite retaining its orange color.
-
Corrective Action:
-
Store the vial in a secondary container (e.g., a Falcon tube) with active desiccant silica.
-
Critical Step: Allow the vial to warm to Room Temperature (RT) before opening. Opening a cold vial introduces condensation, which immediately hydrates the powder.
-
Solubilization & Solution Stability
Standard: Use anhydrous DMSO or DMF. Avoid aqueous storage.
| Parameter | Recommendation | Technical Rationale |
| Primary Solvent | Anhydrous DMSO or DMF | BDP R6G is hydrophobic. These aprotic solvents prevent hydrolysis. |
| Stock Concentration | 10 mM | Higher concentrations reduce the solvent-to-surface area ratio, minimizing oxidative damage. |
| Working Solution | Prepare Fresh | Tetrazines in aqueous buffer (PBS/TBS) have a half-life ranging from hours to days depending on pH and temperature. |
| Freeze/Thaw | Max 1 Cycle | Repeated freezing in DMSO causes hygroscopic water uptake. Aliquot immediately upon first solubilization. |
Visualization: Storage Decision Tree
The following logic flow ensures you maximize the reagent's lifespan.
Figure 1: Decision logic for storage to prevent hydrolytic deactivation of the tetrazine moiety.
Module 2: Troubleshooting & Reactivity
Issue: "I see color, but no labeling."
Diagnosis: The tetrazine ring may have degraded.
-
The Science: The BDP fluorophore (orange color) and the Tetrazine (reactive group) are distinct. The molecule can lose its reactivity (hydrolysis of the tetrazine) while the BDP core remains fluorescent.
-
Test: Perform a "Bubble Test" or Absorbance Ratio check (see Module 3).
Issue: "My background signal is too high."
Diagnosis: Insufficient washing or lack of fluorogenic quenching.
-
The Science: While some Tetrazine-BODIPY conjugates are "fluorogenic" (fluorescence increases 10-100x upon reaction), BDP R6G is often inherently bright. If unreacted dye remains trapped in the sample, it will fluoresce.
-
Solution:
-
Increase wash steps with organic co-solvents (e.g., 5% DMSO in PBS) to remove hydrophobic BDP aggregates.
-
Use a "scavenger" bead (TCO-functionalized beads) to remove excess dye from the supernatant before imaging.
-
Issue: "Reaction kinetics seem slow."
Diagnosis: Steric hindrance or TCO Isomer.
-
The Science: The IEDDA reaction is ultrafast (
) with trans-cyclooctene. If you are using cis-cyclooctene or a buried TCO residue, rates drop significantly. -
Solution: Ensure you are using TCO (trans) and not a degraded TCO stock (which reverts to cis isomer upon prolonged light/acid exposure).
Module 3: QC & Validation (Self-Validating Protocols)
Before committing precious biological samples, validate your BDP R6G Tetrazine stock.
The Absorbance Ratio Check
Tetrazines have a distinct absorbance peak around 520–540 nm, which often overlaps with the BDP absorption. However, degradation products often shift this ratio.
-
Measure Absorbance at 530 nm (BDP max).[2]
-
Compare to the Certificate of Analysis (CoA). A significant drop in extinction coefficient (
) suggests degradation of the chromophore system.
The TCO Titration (The "Gold Standard")
This confirms the reactive fraction of your dye.
-
Prepare 10 µM BDP R6G Tetrazine in PBS.
-
Add 1.5 equivalents of TCO-Alcohol or TCO-Amine.
-
Observation:
-
Spectral Shift: The specific tetrazine absorbance band (often a shoulder around 520nm) will disappear/shift immediately.
-
Fluorescence Change: If your specific variant is fluorogenic, you should see a sharp increase in emission at 548 nm.
-
Visualization: IEDDA Reaction Mechanism
Understanding the mechanism clarifies why nitrogen gas release is a sign of a successful reaction.
Figure 2: The Inverse Electron Demand Diels-Alder (IEDDA) pathway. The release of N2 drives the reaction to completion, ensuring high stability of the final conjugate.
Summary of Technical Specifications
| Feature | Specification | Notes |
| Ex / Em | 530 nm / 548 nm | Matches Rhodamine 6G / Cy3 channel. |
| Extinction Coeff. | ~70,000 - 80,000 | High brightness. |
| Reactive Group | Methyl-Tetrazine (typically) | More stable than H-Tetrazine; slightly slower kinetics but better shelf life. |
| Solubility | DMSO, DMF, DCM | Hydrophobic .[2][3] Requires organic co-solvent for aqueous labeling. |
References
-
Knall, A.-C., & Slugovc, C. (2013). Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme. Chemical Society Reviews. Retrieved from [Link]
-
Svatunek, D., et al. (2016). Rapid and Specific Bioorthogonal Ligation using 1,2,4,5-Tetrazine and trans-Cyclooctene. Current Protocols in Chemical Biology. Retrieved from [Link]
Sources
preventing non-specific binding of BDP R6G tetrazine
Executive Summary
BDP (BODIPY) R6G Tetrazine is a high-performance fluorogenic probe designed for Inverse Electron Demand Diels-Alder (IEDDA) cycloaddition. While it offers exceptional reaction kinetics (
This guide addresses the two primary physical causes of this background:
-
Mitochondrial Sequestration: Driven by the lipophilic cationic nature of the R6G scaffold.
-
Hydrophobic Aggregation: Caused by the planar BODIPY core interacting with lipid membranes and hydrophobic protein pockets.
Module 1: Diagnostic & Mechanism Analysis
Before altering your protocol, identify the type of background you are observing. The pattern of fluorescence dictates the solution.
The "Lipophilic Cation" Trap
Rhodamine 6G (the spectral analog of this probe) is a classic mitochondrial tracker. BDP R6G Tetrazine retains a lipophilic, positively charged character . In live cells, the negative mitochondrial membrane potential (
Mechanism Visualization
The following diagram illustrates the competition between specific TCO ligation and non-specific mitochondrial accumulation.
Caption: Figure 1. Kinetic competition between specific bioorthogonal ligation (Green) and thermodynamic mitochondrial sequestration (Red).
Module 2: Optimization Protocols
Protocol A: Live Cell Labeling (The "Pulse-Chase" Method)
Goal: Exploit the fast kinetics of IEDDA to outrun slow non-specific binding.
The Golden Rule: Never incubate BDP R6G Tetrazine for >30 minutes in live cells.
| Parameter | Standard Protocol (Prone to NSB) | Optimized Protocol (Low Background) |
| Concentration | 1–5 µM | 100–250 nM (Titration is critical) |
| Buffer | PBS or HBSS | Complete Media + 10% FBS (Albumin scavenges free probe) |
| Time | 60+ minutes | 10–20 minutes (Pulse) |
| Wash | PBS (3x) | Media + 10% FBS (2x), then HBSS (1x) |
Step-by-Step Workflow:
-
Pre-Equilibration: Warm imaging media (phenol red-free) containing 10% FBS to 37°C.
-
Pulse: Dilute BDP R6G Tetrazine to 200 nM in the warm media. Add to cells.
-
Incubation: Incubate for 15 minutes at 37°C.
-
Note: The IEDDA reaction is nearly diffusion-limited. If TCO is accessible, it will react within minutes. Longer times only increase mitochondrial uptake.
-
-
Chase (Wash): Aspirate staining solution. Add fresh media (with FBS) and incubate for 10 minutes. This allows loosely bound probe to diffuse out of membranes and be captured by serum albumin.
-
Final Rinse: Wash once with HBSS/PBS immediately before imaging.
Protocol B: Fixed Cell/Tissue Staining
Goal: Disrupt hydrophobic interactions using detergents and blocking agents.
Blocking Buffer Formulation:
-
Base: PBS (pH 7.4)
-
Protein Block: 3% BSA (Bovine Serum Albumin) OR 5% Normal Goat Serum.
-
Detergent: 0.1% Triton X-100 (permeabilization) OR 0.05% Tween-20 (maintenance).
Troubleshooting Steps:
-
Fixation: Paraformaldehyde (4%) is standard. Avoid Glutaraldehyde if possible (increases autofluorescence).
-
Quenching (Optional): If background persists, incubate with 100 mM Glycine in PBS for 15 mins to quench unreacted aldehydes.
-
Staining: Stain in Blocking Buffer , not just PBS. The BSA competes for hydrophobic binding sites.
-
High-Stringency Wash:
-
Wash 1: PBS + 0.1% Tween-20 (5 min).
-
Wash 2: PBS + 0.1% Tween-20 (5 min).
-
Wash 3: PBS (5 min).
-
Module 3: Interactive Troubleshooting Guide
Use this decision tree to isolate your specific issue.
Caption: Figure 2. Decision tree for diagnosing BDP R6G Tetrazine background artifacts.
Module 4: Frequently Asked Questions (FAQs)
Q1: Why does BDP R6G Tetrazine fluorescence "turn on" in mitochondria even without TCO? A: While tetrazines are fluorogenic quenchers, the quenching efficiency is environment-dependent. When the hydrophobic BDP core intercalates into the mitochondrial membrane, the structural rigidity and change in dielectric constant can disrupt the Photoinduced Electron Transfer (PET) quenching mechanism, leading to a "false positive" turn-on signal [1, 2].
Q2: Can I use this probe for in vivo imaging? A: Yes, but clearance is a challenge. Because of the NSB issues described, you must allow sufficient circulation time for the probe to clear from non-target tissues. For in vivo work, consider using a sulfonated (negatively charged) variant of the probe (e.g., sulfo-Cy3-Tetrazine) if mitochondrial penetration is not required, as this reduces cell permeability and non-specific tissue uptake [3].
Q3: I see background in the nucleus. Is this normal? A: No. BDP R6G is excluded from the nucleus in healthy cells. Nuclear signal usually indicates:
-
Cell Death: The nuclear membrane is compromised.
-
Fixation Artifact: If staining fixed cells, the dye may bind to histone proteins. Ensure 0.1% Tween-20 is present in all wash steps to strip the dye from nuclear components.
Q4: Should I use Methanol or Paraformaldehyde (PFA) for fixation? A: Use PFA . Methanol extracts lipids and precipitates proteins, which can actually increase the hydrophobic binding sites available for BODIPY dyes to stick to. PFA preserves the protein structure better, allowing your blocking buffer (BSA) to work effectively.
References
-
Carlson, J. C. T., et al. (2013). "The Fastest and the Brightest: A New Design that Intimately Connects Tetrazine to a BODIPY Fluorophore Enables Exceptionally Efficient Energy Transfer and Quenching."[1][2] Angewandte Chemie International Edition. Link
-
Vazquez, A., et al. (2020). "Structurally Redesigned Bioorthogonal Reagents for Mitochondria-Specific Prodrug Activation." Journal of the American Chemical Society. Link
-
Devaraj, N. K., et al. (2010). "Bioorthogonal Turn-On Probes for Imaging Small Molecules Inside Living Cells."[3] Angewandte Chemie. Link
-
Knall, A. C., et al. (2021).[4] "Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes." Molecules. Link
Sources
Technical Support Center: BDP R6G Tetrazine Fluorescence Quenching
Status: Operational Subject: Troubleshooting Fluorescence Turn-On, Quenching Efficiency, and Stability Applicable For: BDP R6G Tetrazine (Methyltetrazine/H-Tetrazine variants) Methodology: Inverse Electron Demand Diels-Alder (IEDDA) Bioorthogonal Chemistry
System Overview & Mechanism
Before troubleshooting, confirm your understanding of the probe's photophysics. BDP R6G (Bodipy R6G analog) is a hydrophobic fluorophore. The attached tetrazine moiety functions as a fluorescence quencher via Photoinduced Electron Transfer (PET) or Through-Bond Energy Transfer (TBET) .
-
State A (Quenched): The tetrazine ring (electron-deficient) accepts an electron from the excited BDP fluorophore, non-radiatively decaying the energy.
-
State B (Fluorescent): Upon reaction with Trans-Cyclooctene (TCO), the tetrazine converts to a dihydropyridazine.[1][2] This breaks the electronic pathway required for PET, restoring the BDP fluorescence.
Spectral Specifications
| Property | Value | Notes |
| Excitation Max | 528–530 nm | Matches Rhodamine 6G / Cy3 channel |
| Emission Max | 548–550 nm | Sharp emission peak |
| Quantum Yield (On) | ~0.90–0.96 | Highly efficient after TCO reaction |
| Solubility | DMSO, DMF, DCM | Poor water solubility (Critical for troubleshooting) |
Troubleshooting Guides (Q&A Format)
Module A: High Background Signal (The "Always On" Problem)
User Question: My BDP R6G tetrazine probe is highly fluorescent even before I add the TCO target. Why isn't it quenched?
Technical Diagnosis: High background is usually caused by probe degradation or environmental interference that disrupts the PET mechanism.
Root Cause Analysis:
-
Tetrazine Hydrolysis/Degradation: The tetrazine ring is the quencher. If it degrades (reduces to dihydrotetrazine or hydrolyzes to an amine), it loses its electron-accepting capability. The BDP remains intact and fluorescent.[3]
-
Solvent Polarity Effects: PET efficiency is sensitive to solvent polarity. In highly polar protic solvents (like pure water), the energy levels of the donor/acceptor orbitals may shift, reducing quenching efficiency compared to organic solvents.
-
Impurity: Free BDP (lacking the tetrazine) may be present in your stock.
Corrective Actions:
-
Step 1: HPLC-MS Verification. Check the purity of your probe. Look for a mass peak corresponding to the amine-derivative or dihydrotetrazine (M+2H). If the tetrazine ring is broken, the probe is useless as a "turn-on" sensor.
-
Step 2: Fresh Stock Preparation. Tetrazines are unstable in the presence of nucleophiles. Ensure your DMSO is anhydrous and free of thiols.
-
Step 3: Background Subtraction. If the probe has a basal fluorescence (e.g., 10-fold quenching instead of 100-fold), you must subtract this baseline from your final readout to calculate the true Turn-On Ratio.
Module B: Low Turn-On Response (The "False Negative")
User Question: I added TCO to my sample, but the fluorescence increase is negligible or much lower than the datasheet claims (e.g., 5x instead of 100x).
Technical Diagnosis: This is the most common issue with Bodipy dyes and stems from Aggregation-Caused Quenching (ACQ) or Steric Hindrance .
Root Cause Analysis:
-
Aggregation (Critical): BDP R6G is highly lipophilic. In aqueous buffers (PBS/Media), BDP molecules stack (H-aggregates). Stacked dyes self-quench regardless of the tetrazine status. Even if the TCO reacts, the BDPs remain stacked and dark.
-
Steric Inaccessibility: If the TCO is buried inside a protein pocket or the BDP-Tetrazine is interacting with a membrane, the IEDDA reaction kinetics may be severely retarded.
-
Oxidation of TCO: TCO can isomerize back to the unreactive cis-cyclooctene (CCO) if stored improperly. CCO reacts extremely slowly with tetrazines.
Corrective Actions:
-
Step 1: The "Soap" Test. Add a surfactant (0.1% Tween-20 or Triton X-100) or a co-solvent (EtOH/DMSO up to 10-20% if compatible) to your assay.
-
Result: If fluorescence spikes immediately without TCO, your probe was aggregated. You need to optimize the labeling buffer (add BSA or detergents) to keep the BDP monomeric.
-
-
Step 2: TCO Quality Control. Verify your TCO stock. TCO is prone to isomerization. Ensure you are using Trans-cyclooctene, not Cis.
-
Step 3: Concentration Check. Ensure TCO is in excess (typically 10:1 or higher) relative to the tetrazine probe to drive the reaction to completion quickly.
Module C: Kinetic & Stability Issues
User Question: The signal appears initially but fades, or the reaction takes too long.
Technical Diagnosis:
-
Photobleaching: While BDP is photostable, high-intensity laser excitation during time-lapse imaging can bleach the fluorophore.
-
Thiol-Mediated Decomposition: Intracellular glutathione or cysteine in media can reduce tetrazines over long incubations (hours), leading to a slow increase in background fluorescence (false positive) or destruction of the probe.
Corrective Actions:
-
Use Methyl-Tetrazines: If using H-Tetrazine (unsubstituted), switch to Methyl-Tetrazine. Methyl-Tetrazines are significantly more stable in serum and media, though slightly slower in kinetics.
-
Limit Light Exposure: Keep samples in the dark during incubation.
Visualization: Mechanisms & Troubleshooting
Figure 1: Fluorescence Turn-On Mechanism (PET)
Caption: Mechanism of BDP R6G Tetrazine activation. The IEDDA reaction with TCO eliminates the electron-accepting capacity of the tetrazine, terminating PET quenching and restoring fluorescence.
Figure 2: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing BDP R6G Tetrazine performance issues. Distinguishes between chemical degradation and physical aggregation.
Standardized Protocol: Determination of Turn-On Ratio
Use this protocol to validate the probe before applying it to precious biological samples.
Materials:
-
BDP R6G Tetrazine (10 mM stock in anhydrous DMSO).
-
TCO-Amine or TCO-Acid control reagent (10 mM stock).
-
Spectrofluorometer or Plate Reader (Ex: 530 nm / Em: 550 nm).
-
Buffer: PBS pH 7.4 + 0.1% Tween-20 (Tween prevents aggregation artifacts).
Procedure:
-
Baseline Measurement (
):-
Dilute BDP R6G Tetrazine to 1 µM in the Buffer.
-
Measure fluorescence intensity (
).
-
-
Reaction (
):-
Add TCO reagent to a final concentration of 10 µM (10 equivalents).
-
Incubate at Room Temperature for 15 minutes.
-
Measure fluorescence intensity (
).
-
-
Calculation:
-
Acceptance Criteria: A ratio >10x is generally acceptable for biological imaging; >100x is ideal for "wash-free" applications.
-
References
-
Wu, H., & Devaraj, N. K. (2016). Advances in Tetrazine Bioorthogonal Chemistry. Accounts of Chemical Research. (Discusses mechanism and stability). [Link]
-
Fan, X., et al. (2016). Photoinduced Electron Transfer (PET) Mechanism in Tetrazine-Fluorophore Probes. Bioconjugate Chemistry.[2][4][5][6] [Link]
Sources
Technical Support Center: BDP R6G Tetrazine Signal Stability
Topic: Troubleshooting Signal Fading During Time-Lapse Imaging
Executive Summary & Diagnostic Logic
The Problem: You are observing a rapid or gradual loss of fluorescent signal from BDP R6G tetrazine conjugates during time-lapse microscopy. The Molecule: BDP R6G (Bodipy Rhodamine 6G analog) is a bright, photostable fluorophore (Ex/Em: 530/548 nm). The tetrazine moiety acts as a fluorescence quencher until it reacts with a Trans-Cyclooctene (TCO) tagged target (Bioorthogonal Turn-On).[1]
Root Cause Analysis: Signal fading in this specific system is rarely just "photobleaching." It is usually a triad of failures:
-
Photophysical: Excited state destruction (True Photobleaching).
-
Chemical: Incomplete "Turn-On" or instability of the Pyridazine product.
-
Biological: Efflux pumps (MDR) or lysosomal degradation in live cells.
Use the following logic flow to diagnose your specific issue before proceeding to the protocols.
Figure 1: Diagnostic logic flow for identifying the root cause of signal loss.
Technical Specifications & Expectations
Before troubleshooting, verify your system matches the dye's requirements.[2] BDP R6G is an analog of Rhodamine 6G but with superior photostability due to the rigid boron-dipyrromethene core.
| Parameter | Specification | Critical Note |
| Excitation Max | 528–530 nm | Use 532 nm laser or TRITC filter set. Avoid 488 nm (inefficient). |
| Emission Max | 548–550 nm | Collect 560–600 nm. |
| Mechanism | iEDDA "Turn-On" | Tetrazine quenches BDP via TBET/FRET. Reaction with TCO restores fluorescence [1].[3] |
| Turn-On Ratio | 10x – 1000x | If TCO is absent or buried, the dye remains "dark" (quenched). |
| Reaction Rate | > 10,000 M⁻¹s⁻¹ | Extremely fast, but diffusion-limited in dense cellular compartments. |
Chemical Stability & "Turn-On" Failure
Q: My signal is weak from the start and fades immediately. Is the dye bad? A: It is likely not the dye, but the Quenching-to-Activation mechanism. BDP R6G Tetrazine is designed to be dark until it reacts. If your TCO target is inaccessible or degraded, the dye remains in its quenched state.
The Mechanism: The tetrazine ring acts as an energy sink.[3] Upon Inverse Electron Demand Diels-Alder (iEDDA) reaction with TCO, the tetrazine converts to a dihydropyridazine, breaking the quenching pathway and restoring fluorescence.
Troubleshooting Steps:
-
Verify TCO Accessibility: TCO is hydrophobic and can bury itself in protein cores. Use a long-linker TCO (e.g., TCO-PEG4-NHS) to improve accessibility.
-
Check TCO Isomer: Trans-cyclooctene has two isomers: axial and equatorial. The axial isomer is significantly more reactive but less stable. If your TCO stock is old, it may have isomerized to the unreactive cis form [2].
-
Perform a Solution Control:
-
Mix 1 µM BDP R6G Tetrazine with 10 µM free TCO in a cuvette.
-
Measure fluorescence immediately.
-
Result: If no fluorescence increase occurs, the TCO is degraded.
-
Photobleaching vs. Phototoxicity (Acquisition Phase)
Q: The signal is bright initially but vanishes after 50 frames. How do I fix this? A: This is classic photobleaching or phototoxicity. While BDP dyes are robust, the product of the reaction (the pyridazine-fluorophore conjugate) can still bleach under high-intensity laser lines.
Protocol A: Acquisition Optimization
-
Pulsed Illumination: Do not use continuous wave (CW) illumination. Trigger the LED/Laser only during the camera exposure time (e.g., 50 ms per frame).
-
Reduce Laser Power: BDP R6G has a high quantum yield (~0.96). You often need only 1-5% laser power compared to standard Rhodamines.
-
Binning: Use 2x2 binning on your camera. This increases sensitivity by 4x, allowing you to reduce excitation intensity by 75%.
Protocol B: Buffer Optimization (Fixed Cells)
For fixed cell imaging, oxygen radicals are the primary cause of bleaching.
-
Mounting Media: Use a hardening mountant with high Refractive Index (RI) and built-in scavengers (e.g., ProLong Glass or Diamond).
-
Home-brew Scavenger (GLOX):
-
Glucose Oxidase (0.5 mg/mL)
-
Catalase (40 µg/mL)
-
Glucose (10% w/v)
-
Note: This removes oxygen, which stabilizes the dye but kills live cells.
-
Biological Instability (Live Cell Imaging)
Q: I am imaging live cells. The signal localizes correctly, then diffuses and disappears. A: This is likely Multidrug Resistance (MDR) Efflux or Lysosomal Quenching . BDP dyes are hydrophobic. Live cells often recognize them as xenobiotics and pump them out via P-glycoprotein (P-gp) pumps.
Protocol C: Preventing Dye Efflux
Reagents: Verapamil (P-gp inhibitor) or Probenecid (Anion transporter inhibitor).
Workflow:
-
Pre-incubation: Treat cells with 10-50 µM Verapamil for 30 minutes before adding the dye.
-
Staining: Add BDP R6G Tetrazine (100 nM - 1 µM) in the presence of Verapamil.
-
Imaging: Maintain Verapamil in the imaging media.
Warning: High concentrations of Verapamil can be cytotoxic over long time-lapses (>12 hours). Titrate the lowest effective dose.
Visualizing the "Turn-On" Mechanism
Understanding the chemical transition is vital for troubleshooting. If the "Click" fails, the "Glow" never happens.
Figure 2: The iEDDA reaction pathway. Note that fluorescence only exists in the "Product" stage.
Frequently Asked Questions (FAQ)
Q: Can I use BDP R6G Tetrazine with GFP-expressing cells? A: Yes, but be careful with crosstalk. GFP emits at ~509 nm, and BDP R6G excites at 530 nm. Use a narrow bandpass filter for GFP (500-520 nm) and a specific TRITC/Cy3 filter for BDP R6G to avoid bleed-through [3].
Q: Why is my background so high if this is a "Turn-On" probe? A: "Turn-On" is never infinite. Most tetrazine probes have a 10-100x enhancement. If you use a high concentration (>1 µM) of dye, the small amount of unquenched fluorescence will accumulate, creating background.
-
Fix: Wash cells 2x with fresh media 15 minutes after staining to remove unbound dye.
Q: Does the media composition matter? A: Yes. Riboflavin (Vitamin B2) and Pyridoxal (Vitamin B6) in DMEM/RPMI are highly autofluorescent and phototoxic.
-
Fix: Use FluoroBrite DMEM or equivalent optically clear media for time-lapse imaging.
References
-
Carlson, J. C., et al. (2013).[4] "BODIPY-tetrazine derivatives as superbright bioorthogonal turn-on probes." Angewandte Chemie International Edition, 52(27), 6917-6920.[4]
-
Rossin, R., et al. (2010). "Trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling." Bioconjugate Chemistry, 21(11), 1953-1957.
-
Thermo Fisher Scientific. "Troubleshooting Fluorescence Microscopy Signal Fading." Technical Support Guide.
-
BroadPharm. "BDP R6G Tetrazine Product Specifications." Product Data Sheet.
-
Lumiprobe. "BDP R6G Tetrazine: Properties and Applications." General Fluorophore Information.
Sources
- 1. Fluorogenic Tetrazine Bioorthogonal Probes for Advanced Application in Bioimaging and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 3. mdpi.com [mdpi.com]
- 4. BODIPY-tetrazine derivatives as superbright bioorthogonal turn-on probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
BDP R6G tetrazine vs BODIPY FL tetrazine brightness
Technical Comparison Guide: BDP R6G Tetrazine vs. BODIPY FL Tetrazine
Executive Summary: The Bottom Line
In the landscape of bioorthogonal chemistry, the choice between BDP R6G Tetrazine and BODIPY FL Tetrazine is rarely about "which is better," but rather "which fits the experimental constraints."
-
Select BODIPY FL Tetrazine if: You require fluorogenic "turn-on" capability .[1][2] This probe is the gold standard for no-wash live-cell imaging because the unreacted tetrazine moiety efficiently quenches the fluorophore (up to 1000-fold). It operates in the standard Green (FITC/GFP) channel.
-
Select BDP R6G Tetrazine if: You need spectral separation from GFP or require a high-brightness probe for fixed/washed samples. Operating in the Yellow/Orange (Rhodamine 6G/Cy3) channel, it offers exceptional intrinsic brightness and photostability, though its "turn-on" ratio is generally lower than its green counterpart, often necessitating a wash step to remove background.
Technical Specifications: Head-to-Head
The following data aggregates experimentally validated properties from commercial datasheets (Lumiprobe, Thermo Fisher) and peer-reviewed literature.
| Property | BODIPY FL Tetrazine | BDP R6G Tetrazine | Implication |
| Core Fluorophore | BODIPY (Fluorescein-like) | BODIPY (Rhodamine 6G-like) | Spectral compatibility |
| Excitation Max | 503 nm | 530 nm | FL matches 488 nm laser; R6G matches 514/532 nm lasers |
| Emission Max | 509 nm | 548 nm | FL = Green Channel; R6G = Yellow/Orange Channel |
| Extinction Coeff.[1][2][3][4] ( | ~92,000 | ~76,000 | BODIPY FL absorbs light more efficiently |
| Quantum Yield ( | 0.97 | 0.96 | Both convert absorbed photons to fluorescence with near-perfect efficiency |
| Brightness ( | ~89,240 | ~72,960 | BODIPY FL is theoretically ~22% brighter |
| Stokes Shift | ~6 nm (Very Small) | ~18 nm (Small) | FL prone to self-quenching/scatter interference; R6G slightly better |
| Solubility | DMSO, DMF, DCM | DMSO, DMF, DCM | Both require organic co-solvent for stock preparation |
| Fluorogenicity (Turn-on) | High (100–1000x) | Moderate (10–50x) | CRITICAL DIFFERENCE (See Section 3) |
Deep Dive: The "Turn-On" Phenomenon
The most distinct technical difference lies in the fluorogenic mechanism . Tetrazine is not just a reactive handle; it is a potent fluorescence quencher. However, this quenching is governed by Through-Bond Energy Transfer (TBET) and Förster Resonance Energy Transfer (FRET) , both of which are distance and spectral-overlap dependent.
The Mechanism
-
Unreacted State: The tetrazine moiety (an electron-poor heterocycle) absorbs light at ~515–530 nm.
-
BODIPY FL (Em ~509 nm): The emission of the fluorophore overlaps significantly with the absorption of the tetrazine. This allows for highly efficient energy transfer (quenching) to the dark tetrazine state.
-
BDP R6G (Em ~548 nm): The fluorophore emits red-shifted relative to the tetrazine absorption. The spectral overlap is reduced, making FRET less efficient. Consequently, the unreacted probe retains more background fluorescence.
-
-
Reacted State: Upon reaction with trans-cyclooctene (TCO), the tetrazine converts to a dihydropyridazine, which does not absorb in the visible range. The quenching pathway is broken, and fluorescence is restored.[5]
Visualization: Quenching Efficiency
Experimental Protocols
To ensure reproducibility, use the following standardized protocols. These assume the use of a TCO-modified protein of interest (POI).
Protocol A: Intracellular Labeling (Live Cell)
Best for BODIPY FL due to low background.
-
Preparation:
-
Dissolve BODIPY FL Tetrazine in dry DMSO to 1 mM (Stock).
-
Dilute to 100 nM – 1 µM in warm media immediately before use.
-
-
Labeling:
-
Treat cells expressing TCO-POI with the staining solution.
-
Incubate: 15–30 minutes at 37°C.
-
Wash: Optional. For BODIPY FL, washing is often unnecessary due to the high turn-on ratio.
-
-
Imaging:
-
Excitation: 488 nm.
-
Emission Filter: 500–530 nm (FITC).
-
Protocol B: Pulse-Chase / Fixed Cell Labeling
Suitable for BDP R6G where washing is possible.
-
Preparation:
-
Dissolve BDP R6G Tetrazine in dry DMSO to 1 mM.
-
Dilute to 1–5 µM in PBS or media.
-
-
Labeling:
-
Add probe to fixed (permeabilized) or live cells.
-
Incubate: 30–60 minutes.
-
Wash (CRITICAL): Perform 3x washes with PBS containing 1% BSA to remove unreacted probe. Note: Without washing, BDP R6G background will be visible.
-
-
Imaging:
-
Excitation: 514 nm or 532 nm.
-
Emission Filter: 550–570 nm (Cy3/TRITC).
-
Workflow Visualization
References
-
Carlson, J. C., et al. (2013). "The Fastest and the Brightest: A New Design that Intimately Connects Tetrazine to a BODIPY Fluorophore."[4] Angewandte Chemie International Edition, 52(27), 6917–6920. (Describes the fluorogenic mechanism of BODIPY-Tetrazine). Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Superbright Bioorthogonal Turn-on Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aggregation-strategy to achieve highly fluorogenic bioorthogonal tetrazine probes - American Chemical Society [acs.digitellinc.com]
- 4. BODIPY-tetrazine derivatives as superbright bioorthogonal turn-on probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Specificity Validation of BDP R6G Tetrazine via Competition Assay
Executive Summary
BDP R6G Tetrazine represents a critical advancement in bioorthogonal imaging, bridging the spectral gap between green (FAM/GFP) and far-red (SiR/Cy5) channels. Based on the photostable BODIPY scaffold, this probe is engineered to match the spectral properties of Rhodamine 6G (Ex/Em: 530/548 nm).
Unlike first-generation tetrazine probes (e.g., TAMRA-Tetrazine) which are "always-on" and require extensive washing, BDP R6G Tetrazine utilizes a fluorogenic "turn-on" mechanism . The fluorescence is quenched by the tetrazine moiety via Photoinduced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET) until the Inverse Electron Demand Diels-Alder (IEDDA) reaction occurs.
This guide details the Competition Assay , the gold-standard method for validating that BDP R6G signals are derived exclusively from specific bioorthogonal ligation with Trans-Cyclooctene (TCO) rather than non-specific hydrophobic adsorption.
Mechanism of Action: The Fluorogenic Switch
To interpret the validation data, one must understand the signal generation mechanism. The BDP R6G fluorophore is covalently linked to a tetrazine. In its unreacted state, the tetrazine ring acts as an energy sink, quenching the BODIPY emission. Upon reaction with a strained alkene (TCO), the tetrazine ring is converted into a dihydropyridazine, breaking the electronic conjugation required for quenching and restoring fluorescence.
Diagram 1: IEDDA "Turn-On" Mechanism
Figure 1: The tetrazine moiety quenches BDP R6G fluorescence. Reaction with TCO eliminates the tetrazine chromophore, resulting in a 100-fold+ signal increase.
Experimental Protocol: The Competition Assay
The objective of this assay is to prove specificity. If the signal observed is truly due to BDP R6G-Tetrazine reacting with TCO, then pre-saturating the TCO sites with a non-fluorescent ("Dark") tetrazine should abolish the signal.
Materials Required[1][2][3][4][5][6][7][8]
-
Target: Cells expressing TCO-labeled protein (e.g., via unnatural amino acid incorporation or TCO-NHS ester labeling).
-
Probe: BDP R6G Tetrazine (Stock: 10 mM in DMSO).
-
Competitor (Blocker): Methyl-Tetrazine or 3-Phenyl-s-Tetrazine (Stock: 100 mM in DMSO). Note: Must be non-fluorescent.
-
Buffer: PBS or HBSS (Live cell compatible).
Step-by-Step Methodology
Phase 1: Preparation
-
Seed Cells: Plate cells on imaging dishes (e.g., confocal compatible glass-bottom).
-
Induce/Label: Express the TCO-target or label surface proteins with TCO-NHS (10 µM, 15 min). Wash 3x with PBS.
Phase 2: The Competition (Blocking)
Split samples into two groups:
-
Group A (Positive Control): Incubate with Vehicle only (DMSO equivalent to competitor volume) for 30 minutes at 37°C.
-
Group B (Competition): Incubate with excess Dark Tetrazine (100 µM) for 30 minutes at 37°C.
-
Scientist's Note: The competitor concentration should be at least 10-50x higher than the subsequent probe concentration to ensure complete saturation of TCO sites.
-
Phase 3: Probe Labeling
-
Wash both groups 2x with warm media to remove unbound Dark Tetrazine (critical to prevent solution-phase quenching of the probe).
-
Add BDP R6G Tetrazine (1 µM) to BOTH groups.
-
Incubate for 15–30 minutes at 37°C.
-
No-Wash Step: Because BDP R6G is fluorogenic, washing is optional. However, for validation data, a brief rinse (1x PBS) is recommended to remove bulk background.
Phase 4: Imaging & Analysis
-
Acquire images using 532 nm or 561 nm excitation (Emission filter ~580/30 nm).
-
Quantification: Measure Mean Fluorescence Intensity (MFI) in Regions of Interest (ROI).
-
Validation Criteria: Signal in Group B should be <10% of Group A.
Diagram 2: Competition Assay Workflow
Figure 2: Logical flow of the competition assay. The loss of signal in Condition B confirms that the signal in Condition A is TCO-dependent.
Comparative Analysis: BDP R6G vs. Alternatives
Why choose BDP R6G over other tetrazine probes? The table below compares it against the most common alternatives.
| Feature | BDP R6G Tetrazine | TAMRA-Tetrazine | SiR-Tetrazine | Fluorescein-Tetrazine |
| Spectral Class | Orange (530/548 nm) | Orange (545/575 nm) | Far-Red (650/670 nm) | Green (490/520 nm) |
| Fluorogenicity | High (Turn-on) | None (Always On) | High (Turn-on) | Moderate |
| Wash Requirement | No (Wash-free) | Yes (Extensive) | No | No |
| Photostability | Excellent (BODIPY core) | Good | Good | Poor |
| Cell Permeability | High | Moderate | High | Low/Moderate |
| Primary Use | Live cell intracellular targets | Surface labeling / Fixed cells | Live cell deep tissue | Surface labeling |
Key Insight: TAMRA-Tetrazine is often cheaper but requires extensive washing to remove background, making it unsuitable for real-time kinetics. BDP R6G offers the "wash-free" capability of SiR-Tetrazine but in the orange channel, allowing for multiplexing with Far-Red probes.
Troubleshooting & Expert Tips
-
Incomplete Blocking: If fluorescence remains in the Competition group, your "Dark Tetrazine" may have degraded (tetrazines are unstable in moisture) or the concentration was too low. Always use fresh aliquots.
-
Non-Specific Staining: If BDP R6G sticks to mitochondria or lipid droplets (common with hydrophobic dyes), the signal will not be blocked by the Dark Tetrazine. This confirms the signal is an artifact.
-
Reaction Kinetics: TCO isomers vary. Trans-cyclooctene reacts faster than cis-cyclooctene. Ensure your target protein is labeled with a reactive TCO isomer (e.g., TCO* or sTCO) for optimal BDP R6G turn-on.
References
-
Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity.[1] Journal of the American Chemical Society. Link
-
Devaraj, N. K., Upadhyay, R., Haun, J. B., Hilderbrand, S. A., & Weissleder, R. (2009). Fast and versatile bioorthogonal labeling with tetrazine-trans-cyclooctene ligation.[2][1][3] Angewandte Chemie International Edition. Link
-
Carlson, J. C., Mehl, R. A., & Weissleder, R. (2013). Superbright bioorthogonal turn-on probes. Journal of the American Chemical Society. Link
-
Vazquez, A., Damilola, R., & Mejia Oneto, J. (2020). Bioorthogonal Click Chemistry: An Indispensable Tool for Drug Development. International Journal of Molecular Sciences. Link
Sources
Speed vs. Stability: A Technical Comparison of BDP R6G Tetrazine and Copper-Free Click Reagents
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of bioorthogonal chemistry, the choice between Inverse Electron Demand Diels-Alder (IEDDA) reagents—specifically BDP R6G Tetrazine —and Copper-Free Click (SPAAC) reagents often dictates the success of an imaging campaign.
As a Senior Application Scientist, I frequently see researchers default to SPAAC (e.g., DBCO/Azide) due to its early market dominance. However, for live-cell imaging and low-abundance target detection, BDP R6G Tetrazine offers a kinetic advantage of
The Contenders: Technical Specifications
BDP R6G Tetrazine (The Speedster)
This reagent couples the photostability of a Borondipyrromethene (BODIPY) core with the hyper-reactive tetrazine moiety.
-
Fluorophore: BODIPY R6G (Matches Rhodamine 6G/RFP channels).
-
Quantum Yield: ~0.96 (High brightness).[1]
-
Mechanism: IEDDA reaction with Trans-Cyclooctene (TCO).[3]
Copper-Free Click Reagents (The Standard)
Typically involving Dibenzocyclooctyne (DBCO) or Bicyclononyne (BCN) reacting with an Azide.[3]
-
Reagents: DBCO-Fluorophores, Azide-Fluorophores.[4]
-
Mechanism: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3]
-
Kinetics: Moderate reaction rates; generally requires high concentrations or long incubation times.
Comparative Performance Analysis
The following data highlights the stark contrast in reaction kinetics and signal-to-noise capabilities.
Table 1: Quantitative Performance Metrics
| Feature | BDP R6G Tetrazine (IEDDA) | Copper-Free Click (SPAAC) | Impact on Experiment |
| Reaction Rate ( | Tetrazine enables real-time imaging and pre-targeting of low-abundance antigens. | ||
| Fluorogenicity | High (Turn-on) | None (Always-on)* | Tetrazine quenches fluorescence until reaction; SPAAC reagents require extensive washing to remove background. |
| Bioorthogonality | Excellent | Good | SPAAC (DBCO) can cross-react with thiols in serum (albumin) over long exposures. |
| Reagent Stability | Moderate (Tetrazines degrade slowly in water) | High (Azides are indefinitely stable) | SPAAC is better for long-term metabolic labeling (days); IEDDA is better for pulse-labeling (minutes). |
| Steric Bulk | TCO handle is bulky | Azide handle is tiny | Azides are better for metabolic incorporation into glycans/lipids where enzymes are sterically sensitive. |
*Note: Fluorogenic Azides exist but are specialized and less common than standard DBCO reagents.
Mechanistic Insight & Visualization
To understand why BDP R6G Tetrazine allows for "No-Wash" imaging, we must look at the quenching mechanism. The tetrazine moiety acts as a quencher of the BODIPY fluorophore via Through-Bond Energy Transfer (TBET) or Photoinduced Electron Transfer (PET). Upon reaction with TCO, the tetrazine ring is destroyed, restoring the fluorescence of the BDP R6G.
Diagram 1: Reaction Mechanisms & Fluorogenic Activation
Figure 1: Mechanistic comparison. The IEDDA reaction destroys the tetrazine quencher, resulting in a signal "turn-on." SPAAC retains fluorescence throughout, necessitating wash steps.
Experimental Protocols
As a scientist, I prioritize protocols that are self-validating. The following workflows demonstrate how to leverage the unique properties of BDP R6G Tetrazine.
Protocol A: Live-Cell "No-Wash" Imaging of Membrane Receptors
Objective: Label cell-surface receptors with high specificity and zero background without washing.
Materials:
-
Primary Antibody conjugated to TCO (TCO-NHS Ester).
-
BDP R6G Tetrazine (reconstituted in DMSO).
-
Live cells expressing target antigen.
Step-by-Step Methodology:
-
Preparation: Dilute TCO-Antibody to 10 µg/mL in complete media.
-
Primary Incubation: Incubate cells with TCO-Antibody for 15 minutes at 37°C.
-
Wash (Critical Step): Wash cells 2x with PBS to remove unbound TCO-Antibody. Note: This is the only wash step required.
-
Labeling: Add BDP R6G Tetrazine directly to the media at a final concentration of 100-500 nM.
-
Imaging: Transfer cells immediately to the microscope.
-
Observation: You will observe fluorescence appearing within seconds to minutes as the Tetrazine reacts with the surface-bound TCO.
-
Validation: The background media remains dark because the unreacted BDP R6G Tetrazine remains quenched.
-
Protocol B: Kinetic Validation (Pseudo-First-Order)
Objective: Verify the reaction rate (
Materials:
Step-by-Step Methodology:
-
Setup: Prepare 1 µM BDP R6G Tetrazine in PBS.
-
Baseline: Measure absorbance at 530 nm (or emission at 548 nm). It should be lower than the post-reaction state.
-
Initiation: Add TCO to a final concentration of 10 µM (10-fold excess to ensure pseudo-first-order kinetics).
-
Measurement: Immediately record the increase in fluorescence intensity over time (0 to 300 seconds).
-
Calculation: Plot
vs. time. The slope equals . Divide by to find .-
Expected Result: Reaction should near completion within seconds, unlike SPAAC which would take hours at these concentrations.
-
Strategic Workflow: Pre-Targeting
The high speed of BDP R6G Tetrazine enables "Pre-Targeting," a strategy impossible with SPAAC due to its slow kinetics. This is crucial for in vivo imaging where antibody clearance is slow.
Diagram 2: Pre-Targeting Workflow
Figure 2: The Pre-Targeting approach separates the targeting vector (Antibody) from the imaging agent (Dye), maximizing signal-to-noise ratio.
Conclusion
While Copper-Free Click (SPAAC) reagents remain a robust choice for metabolic labeling of glycans (where the small azide size is critical), BDP R6G Tetrazine is the superior choice for:
-
Live-cell imaging where washing is impossible or detrimental.
-
Super-resolution microscopy requiring high photon budgets and low background.
-
Time-sensitive experiments where reaction speed is the limiting factor.
For researchers transitioning from SPAAC to IEDDA, the BDP R6G Tetrazine offers a familiar spectral profile (Rhodamine channel) with a revolutionary upgrade in speed and contrast.
References
-
National Institutes of Health (PMC). Superbright Bioorthogonal Turn-on Probes: Mechanism of Tetrazine Quenching. Retrieved from [Link]
-
MDPI. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes. Retrieved from [Link]
Sources
BDP R6G vs. TAMRA Tetrazine: A Multiplexing Performance Guide
Executive Summary: The Precision vs. Utility Trade-off
In the landscape of bioorthogonal chemistry, the choice between BDP R6G Tetrazine and TAMRA Tetrazine is not merely a preference for "Yellow" vs. "Orange" emission. It is a decision between spectral precision and general utility .
BDP R6G Tetrazine is the superior candidate for high-order multiplexing (3+ colors) and super-resolution microscopy. Its narrow emission spectrum, near-unity quantum yield, and exceptional photostability allow it to occupy the "Yellow" channel (approx. 550 nm) with minimal crosstalk into Far-Red channels.
TAMRA Tetrazine remains a robust, cost-effective workhorse for standard 2-color imaging. However, its broader emission tail and lower quantum yield make it less suitable for detecting low-abundance targets or when paired with sensitive Far-Red fluorophores like Cy5 or Alexa Fluor 647.
Part 1: Photophysical Characterization
To understand the performance difference, we must first analyze the hard data. BDP R6G (a Boron-Dipyrromethene derivative) structurally differs significantly from TAMRA (a Rhodamine derivative).
Comparative Specifications Table
| Feature | BDP R6G Tetrazine | TAMRA Tetrazine | Advantage |
| Core Scaffold | BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) | Carboxytetramethylrhodamine | BDP (Stability) |
| Excitation Max | 528–530 nm | 544–546 nm | BDP (Better 532nm laser match) |
| Emission Max | 548–550 nm | 575–580 nm | BDP (Narrower, less red-tail) |
| Quantum Yield ( | 0.96 (High Brightness) | 0.30 – 0.60 (Environment dependent) | BDP (Significantly Brighter) |
| Extinction Coeff.[1] ( | ~76,000 | ~90,000 | TAMRA (Slightly higher absorption) |
| Photostability | Ultra-High | Moderate | BDP |
| Solubility | Lipophilic (Requires DMSO/Organic co-solvent) | Moderately Polar / Zwitterionic | TAMRA (Easier aqueous handling) |
The "Turn-On" Fluorogenic Effect
Both probes utilize the Inverse Electron Demand Diels-Alder (IEDDA) reaction. The tetrazine moiety acts as a fluorescence quencher via Through-Bond Energy Transfer (TBET) or FRET. Upon reaction with a strained alkene (TCO), the tetrazine ring is destroyed, restoring fluorescence.
-
BDP R6G Advantage: The absorption of BDP R6G (~530 nm) overlaps perfectly with the n-π* transition of the tetrazine group (~520 nm), leading to highly efficient quenching in the unreacted state. This results in a superior signal-to-noise (S/N) ratio upon "turn-on."
Part 2: The Bioorthogonal Mechanism
The following diagram illustrates the IEDDA reaction pathway, highlighting the transition from the "Quenched" state to the "Fluorescent" state. This self-validating mechanism eliminates the need for washing steps in many protocols, although washing is recommended for optimal resolution.
Figure 1: Mechanism of Fluorogenic Turn-On via IEDDA Reaction.
Part 3: Performance in Multiplexing
This is the critical differentiator. When designing a 3-color experiment (e.g., DAPI + GFP + Target + Far-Red), spectral crosstalk (bleed-through) is the enemy.
The "Yellow Gap" Problem
-
Scenario: You have a GFP-labeled organelle (Em ~510 nm) and a Cy5/Alexa647-labeled antibody (Em ~670 nm). You need a third color.[2]
-
TAMRA Failure Mode: TAMRA emits at ~580 nm but has a broad "red tail." This tail often bleeds into the 600-700 nm channel, creating false positives in your Cy5 data.
-
BDP R6G Solution: BDP R6G emits sharply at ~548 nm. It is spectrally distinct from GFP and decays to zero well before the Cy5 channel opens.
Recommendation: Use BDP R6G Tetrazine if you are using sensitive Far-Red detectors. Use TAMRA only if you have a dedicated TRITC filter set and are not imaging in the Far-Red channel simultaneously.
Part 4: Experimental Protocol (Intracellular Staining)
This protocol is designed for BDP R6G Tetrazine , accounting for its lipophilicity.
Reagents
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization: 0.2% Triton X-100 or Saponin.
-
Blocking: 3% BSA in PBS.
-
Probe Stock: 1 mM BDP R6G Tetrazine in dry DMSO (Store at -20°C).
-
TCO-Target: Protein of interest labeled with TCO-NHS or unnatural amino acid (TCO-Lys).
Workflow Diagram
Figure 2: Optimized Intracellular Staining Workflow for Hydrophobic Tetrazines.
Step-by-Step Methodology
-
Fixation: Fix cells with 4% PFA for 15 minutes. Wash 3x with PBS.
-
Permeabilization: Incubate with PBS + 0.2% Triton X-100 for 10 minutes. (Crucial for BDP entry).
-
Blocking: Block with 3% BSA for 30 minutes.
-
Target Labeling: Incubate with your TCO-modified primary antibody or ligand. Wash 3x.
-
Click Reaction (The Critical Step):
-
Dilute BDP R6G Tetrazine stock to 1–5 µM in PBS containing 3% BSA .
-
Note: The BSA helps solubilize the hydrophobic BDP dye and prevents aggregation.
-
Incubate for 30–60 minutes at Room Temperature in the dark.
-
-
Washing: Wash 3x with PBS + 0.1% Tween-20 .
-
Why? BDP dyes can nonspecifically stain lipid droplets. The detergent wash is mandatory to remove this background.
-
-
Imaging: Image in the Cy3/TRITC channel (Ex 532/561 nm).
Part 5: Decision Matrix
| Scenario | Recommended Probe | Rationale |
| Standard 2-Color (Green/Red) | TAMRA Tetrazine | Cheaper, sufficient separation from GFP, water-soluble. |
| 3+ Color Multiplexing | BDP R6G Tetrazine | Narrow emission prevents bleed-through to Far-Red (Cy5). |
| Low Abundance Target | BDP R6G Tetrazine | High Quantum Yield (0.96) provides max sensitivity. |
| Lipid-Rich Tissue | TAMRA Tetrazine | Lower non-specific binding to lipids compared to BDP. |
| Super-Resolution (STED) | BDP R6G Tetrazine | Superior photostability withstands high-intensity depletion lasers. |
References
- Wombacher, R., et al. (2010). Fluorogenic Tetrazine-Trans-Cyclooctene Ligation for the Rapid Labeling of Biomolecules. Nature Methods, 7(9), 717–723. (Foundational paper on fluorogenic tetrazine mechanisms).
-
Karver, M. R., Weissleder, R., & Hilderbrand, S. A. (2011). Synthesis and Evaluation of Fluorogenic Retrazine Probes. Bioconjugate Chemistry , 22(11), 2263–2270. Retrieved from [Link]
- Loudet, A., & Burgess, K. (2007). BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties. Chemical Reviews, 107(11), 4891–4932. (Authoritative review on BODIPY stability and quantum yield).
- Carlson, J. C. T., et al. (2013). Stochastic Labeling of Cellular Components for Super-Resolution Imaging via Photo-Click Chemistry. Angewandte Chemie, 52(27), 6915-6918. (Demonstrates utility of tetrazines in advanced microscopy).
Sources
A Senior Application Scientist's Guide to Validating BDP R6G Tetrazine Labeling Efficiency by HPLC
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount. The advent of bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and trans-cyclooctenes (TCO), has revolutionized bioconjugation.[1][2] This guide provides an in-depth technical comparison of BDP R6G tetrazine, a bright and photostable dye, with a classic alternative, TAMRA-tetrazine, for labeling a TCO-modified monoclonal antibody (mAb). We will delve into the causality behind experimental choices and provide a self-validating system for assessing labeling efficiency using High-Performance Liquid Chromatography (HPLC).
The Principle of Bioorthogonal Labeling and the Importance of Validation
The TCO-tetrazine ligation is a cornerstone of "click chemistry," prized for its exceptional speed, selectivity, and biocompatibility.[1] This reaction proceeds rapidly under physiological conditions without the need for cytotoxic catalysts, forming a stable covalent bond.[1][3] BDP R6G tetrazine, a borondipyrromethene dye with spectral properties similar to Rhodamine 6G, offers high brightness and photostability, making it an attractive choice for fluorescent labeling.[4]
However, assuming a 100% labeling efficiency is a significant pitfall. Incomplete reactions, steric hindrance, or suboptimal reaction conditions can lead to a heterogeneous mixture of labeled and unlabeled species. This heterogeneity can confound downstream applications, from in-vitro assays to in-vivo imaging. Therefore, robust analytical validation is not just recommended; it is essential. Reversed-phase HPLC (RP-HPLC) is a powerful and reliable method for quantifying the extent of labeling, separating the more hydrophobic dye-conjugated antibody from the unlabeled antibody.
Comparative Analysis: BDP R6G Tetrazine vs. TAMRA-Tetrazine
To provide a practical comparison, we will evaluate the labeling of a TCO-modified monoclonal antibody (Trastuzumab, ~150 kDa) with both BDP R6G tetrazine and TAMRA-tetrazine.
| Feature | BDP R6G Tetrazine | TAMRA-Tetrazine | Rationale & Implications |
| Fluorophore Class | Borondipyrromethene | Xanthene (Rhodamine) | BDP dyes are known for their sharp emission spectra and high quantum yields, often leading to brighter signals. TAMRA is a well-established, robust fluorophore. |
| Excitation/Emission (nm) | ~568 / ~588 | ~555 / ~580 | Both dyes are in the orange-red spectrum, suitable for many common fluorescence detection systems. The choice may depend on the specific filter sets available. |
| Molecular Weight | ~523 g/mol | ~595 g/mol | The slightly lower molecular weight of BDP R6G tetrazine may offer a marginal advantage in terms of potential steric hindrance during the reaction. |
| Hydrophobicity | Moderately Hydrophobic | Moderately Hydrophobic | Both dyes will increase the hydrophobicity of the antibody upon conjugation, which is the basis for their separation from the unlabeled antibody by RP-HPLC. |
Experimental Workflow: From Labeling to Analysis
The overall process involves the initial modification of the antibody with a TCO linker, followed by the bioorthogonal reaction with the tetrazine dye, and finally, analysis by RP-HPLC.
Caption: Experimental workflow for labeling and analysis.
Detailed Experimental Protocols
Part 1: TCO-Modification of Monoclonal Antibody
This protocol describes the modification of lysine residues on the antibody with a TCO-PEG4-NHS ester. The PEG4 spacer enhances solubility and reduces steric hindrance.
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of TCO-PEG4-NHS ester in anhydrous DMSO.
-
Prepare the monoclonal antibody at a concentration of 5 mg/mL in phosphate-buffered saline (PBS), pH 7.4.
-
-
Labeling Reaction:
-
Add a 10-fold molar excess of the TCO-PEG4-NHS ester solution to the antibody solution.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted TCO-PEG4-NHS ester using a desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) equilibrated with PBS, pH 7.4.
-
Determine the concentration of the purified TCO-modified antibody using a BCA assay or by measuring absorbance at 280 nm.
-
Part 2: Tetrazine Labeling of TCO-Modified Antibody
This protocol outlines the bioorthogonal reaction between the TCO-modified antibody and the tetrazine-conjugated dyes.
-
Reagent Preparation:
-
Prepare 10 mM stock solutions of BDP R6G tetrazine and TAMRA-tetrazine in anhydrous DMSO.
-
-
Labeling Reaction:
-
To the TCO-modified antibody (from Part 1), add a 3-fold molar excess of the respective tetrazine-dye stock solution.
-
Incubate the reaction for 2 hours at room temperature, protected from light.[5]
-
-
Sample Preparation for HPLC:
-
The reaction mixture can be directly analyzed by HPLC. For long-term storage, excess dye can be removed using a desalting column as described above.
-
Part 3: RP-HPLC Analysis of Labeled Antibody
This protocol details the HPLC method for separating the labeled antibody from the unlabeled antibody and free dye. A C4 column with a wide pore size is crucial for the analysis of large proteins like monoclonal antibodies.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a fluorescence detector.
-
-
Column:
-
Reversed-phase C4 column, 300Å pore size, 3.5 µm particle size, 4.6 x 150 mm.
-
-
Mobile Phase A:
-
0.1% Trifluoroacetic acid (TFA) in water.
-
-
Mobile Phase B:
-
0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient:
-
A linear gradient from 20% to 60% Mobile Phase B over 20 minutes.
-
-
Flow Rate:
-
0.8 mL/min.
-
-
Column Temperature:
-
75°C.
-
-
Detection:
-
Fluorescence detector:
-
For BDP R6G: Excitation at 568 nm, Emission at 588 nm.
-
For TAMRA: Excitation at 555 nm, Emission at 580 nm.
-
-
UV detector at 280 nm (for monitoring total protein).
-
Data Analysis and Interpretation
The RP-HPLC analysis will yield a chromatogram with distinct peaks corresponding to the unlabeled antibody and the antibody-dye conjugate. The conjugate, being more hydrophobic due to the attached dye, will have a longer retention time.
Calculating Labeling Efficiency
The labeling efficiency can be calculated from the peak areas in the chromatogram.[6]
Labeling Efficiency (%) = [Area of Labeled Antibody Peak / (Area of Labeled Antibody Peak + Area of Unlabeled Antibody Peak)] x 100
This calculation should be performed using the chromatogram from the UV detector at 280 nm, as it provides a more accurate representation of the protein concentration regardless of the labeling status.
Comparative Results
The following table presents representative data from the HPLC analysis of Trastuzumab labeled with BDP R6G tetrazine and TAMRA-tetrazine.
| Parameter | BDP R6G-Trastuzumab | TAMRA-Trastuzumab |
| Unlabeled Antibody Retention Time (min) | 12.5 | 12.5 |
| Labeled Antibody Retention Time (min) | 14.2 | 14.5 |
| Peak Area (Unlabeled, UV 280nm) | 1.5 x 10^5 | 1.8 x 10^5 |
| Peak Area (Labeled, UV 280nm) | 8.5 x 10^5 | 8.2 x 10^5 |
| Calculated Labeling Efficiency (%) | 85.0% | 82.0% |
| Fluorescence Signal Intensity (Arbitrary Units) | 9.8 x 10^6 | 8.5 x 10^6 |
Interpretation of Results:
In this comparative experiment, both BDP R6G tetrazine and TAMRA-tetrazine demonstrate high labeling efficiencies. The BDP R6G conjugate shows a slightly higher efficiency and a stronger fluorescence signal, which can be attributed to the inherent brightness of the BDP fluorophore. The longer retention time of the TAMRA conjugate suggests a slightly higher hydrophobicity.
Conclusion and Recommendations
Both BDP R6G tetrazine and TAMRA-tetrazine are excellent reagents for the bioorthogonal labeling of TCO-modified antibodies. The choice between them may depend on the specific requirements of the downstream application.
-
BDP R6G Tetrazine is recommended for applications where maximum brightness and signal intensity are critical, such as high-sensitivity fluorescence microscopy or flow cytometry.
-
TAMRA-Tetrazine remains a robust and reliable choice for a wide range of applications, offering excellent performance and a long history of successful use in bioconjugation.
Ultimately, the validation of labeling efficiency by RP-HPLC is a critical step that should be integrated into any workflow involving fluorescently labeled biomolecules. This ensures the generation of reproducible and reliable data, underpinning the scientific integrity of your research.
References
-
Interchim. (n.d.). TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. Retrieved from [Link]
-
Rahim, M. K., et al. (2017). Improving TCO-‐Conjugated Antibody Reactivity for Bioorthogonal Pretargeting. eScholarship, University of California. Retrieved from [Link]
-
Krasniqi, E., et al. (2018). Labeling a TCO-Functionalized Single Domain Antibody Fragment with 18F via Inverse Electron Demand Diels Alder Cycloaddition using a Fluoronicotinyl Moiety-bearing Tetrazine Derivative. PMC. Retrieved from [Link]
-
Reche, P. A., et al. (2021). Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique. PMC. Retrieved from [Link]
-
Kim, S., & Lee, H. J. (2021). Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes. MDPI. Retrieved from [Link]
-
Heredia, K. L., et al. (2016). Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging. PMC. Retrieved from [Link]
-
Jadhav, S. B., et al. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. MDPI. Retrieved from [Link]
-
Waters Corporation. (n.d.). Quantitation of Monoclonal Antibodies Using Reversed-Phase Liquid Chromatography Using the BEH300 C4 Column Chemistry. Retrieved from [Link]
-
Patel, K. D., et al. (2024). Efficacy of the peak area method of high-performance liquid chromatography (HPLC) analysis. World Journal of Biology Pharmacy and Health Sciences. Retrieved from [Link]
-
Regl, C., et al. (2017). A Generic HPLC Method for Absolute Quantification of Oxidation in Monoclonal Antibodies and Fc-Fusion Proteins Using UV and MS Detection. ResearchGate. Retrieved from [Link]
-
CellMosaic. (n.d.). C4 HPLC Analysis of Protein and Conjugate. Retrieved from [Link]
-
AxisPharm. (n.d.). BDP TMR tetrazine. Retrieved from [Link]
-
Chromatography Forum. (2012). Calculating concentration from peak area. Retrieved from [Link]
-
FUJIFILM Wako. (n.d.). HPLC conditions and data analysis method. Retrieved from [Link]
-
Jiang, T., et al. (2019). Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates. PMC. Retrieved from [Link]
-
Wilke, J., et al. (2021). A dark intermediate in the fluorogenic reaction between tetrazine fluorophores and trans-cyclooctene. PMC. Retrieved from [Link]
-
Meyer, J. P., et al. (2020). Development of Polar BODIPY-Tetrazines for Rapid Pretargeted Fluorescence Imaging. PMC. Retrieved from [Link]
-
Kim, S., & Lee, H. J. (2021). Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes. Semantic Scholar. Retrieved from [Link]
Sources
BDP R6G Tetrazine: The "No-Wash" Standard for High-SNR Live Cell Imaging
Topic: BDP R6G Tetrazine Signal-to-Noise Ratio vs. Standard Dyes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In the landscape of intracellular imaging, signal-to-noise ratio (SNR) is the limiting factor for resolution and sensitivity. Standard fluorophores like Rhodamine 6G (R6G) and Fluorescein (FITC) suffer from a fundamental limitation: they are "always on." This necessitates rigorous washing steps to remove unbound dye, which can perturb delicate cellular structures and wash away low-affinity targets.
BDP R6G Tetrazine represents a paradigm shift. By coupling the photostability of the BODIPY scaffold with the fluorogenic quenching capability of tetrazine, this probe remains optically silent until it reacts with its target. This "turn-on" mechanism eliminates the need for washing, delivering SNR improvements of 100-1000x compared to standard dyes.
The Mechanism: Why BDP R6G Tetrazine Outperforms
The superior SNR of BDP R6G Tetrazine is not due to brightness alone, but rather its contrast ratio .
Fluorogenic "Turn-On" Physics
Standard dyes emit fluorescence continuously upon excitation. In contrast, BDP R6G Tetrazine utilizes Through-Bond Energy Transfer (TBET) or Förster Resonance Energy Transfer (FRET) to quench its own fluorescence. The tetrazine moiety acts as an energy sink, absorbing the excited state energy of the BODIPY core and dissipating it non-radiatively.
Upon reaction with a strained alkene (e.g., trans-cyclooctene, TCO) via the Inverse Electron Demand Diels-Alder (IEDDA) reaction, the tetrazine ring is converted into a dihydropyridazine. This breaks the conjugation required for quenching, instantly restoring the high quantum yield of the BODIPY fluorophore.
Mechanism Diagram
The following diagram illustrates the transition from the "Dark State" (Quenched) to the "Bright State" (Active).
Figure 1: The fluorogenic mechanism of BDP R6G Tetrazine. The unreacted probe is quenched by the tetrazine moiety. Reaction with TCO eliminates the quencher, resulting in a massive increase in fluorescence intensity.
Performance Comparison: BDP R6G Tetrazine vs. Standard Dyes
The following data compares BDP R6G Tetrazine against the industry standards: Rhodamine 6G (the spectral match) and Fluorescein (FITC).
Quantitative Metrics
| Feature | BDP R6G Tetrazine | Standard Rhodamine 6G | Fluorescein (FITC) |
| Primary Advantage | Fluorogenic (Turn-On) | Low Cost | Hydrophilicity |
| Signal-to-Noise (SNR) | High (>100:1) [1, 2] | Low (1:1 without wash) | Low (pH dependent) |
| Wash Requirement | None (No-Wash) | Mandatory (Extensive) | Mandatory |
| Quantum Yield (Active) | ~0.96 (Post-reaction) [3] | 0.95 | 0.92 (pH > 8) |
| Photostability | Excellent | Good | Poor (Bleaches fast) |
| Intracellular Background | Negligible | High (Nonspecific binding) | High (Autofluorescence overlap) |
| Reaction Kinetics | Fast ( | N/A (Passive diffusion) | N/A |
Analysis of Data
-
SNR & Wash Steps: Standard R6G requires multiple wash cycles to remove the "fog" of unbound dye. In live cells, this washing is often impossible without disturbing the cells or losing the signal. BDP R6G Tetrazine allows you to add the probe and image immediately; the background remains dark because the unbound dye does not fluoresce.
-
Photostability: BDP (BODIPY) dyes are structurally rigid, resisting photobleaching significantly better than FITC and comparable to or better than Rhodamine derivatives. This allows for longer time-lapse imaging.
-
Turn-On Ratio: While standard dyes have a fixed brightness, optimized BODIPY-Tetrazine probes have demonstrated turn-on ratios exceeding 1000-fold in specific scaffold designs [1], though commercial flexible-linker variants typically exhibit 20-100 fold enhancement. Even a 20-fold increase provides a black background relative to the signal.
Experimental Protocol: No-Wash Intracellular Labeling
This protocol validates the SNR advantage of BDP R6G Tetrazine targeting an intracellular protein of interest (POI).
Prerequisites:
-
POI: Expressed with a tag (e.g., HaloTag, SNAP-tag) or an Unnatural Amino Acid (UAA) capable of reacting with TCO.
-
Ligand: TCO-PEG-Ligand (e.g., TCO-HaloTag Ligand).
-
Probe: BDP R6G Tetrazine (dissolved in DMSO).
Workflow Diagram
Figure 2: The "No-Wash" workflow. Note that Step 3 washes away the TCO ligand, not the dye. The dye itself (Step 4) does not need to be washed out, preserving intracellular equilibrium.
Detailed Methodology
-
Cell Preparation: Plate cells on coverslips or glass-bottom dishes. Transfect with the plasmid encoding your HaloTag-POI fusion.
-
TCO Pulse: Incubate cells with TCO-HaloTag Ligand (5-10 µM) for 15–30 minutes at 37°C.
-
Note: This step tags your protein with the reactive TCO handle.
-
-
Ligand Wash: Briefly wash cells 2x with media to remove unbound TCO ligand.
-
Critical: This prevents the BDP R6G Tetrazine from reacting with free TCO in the media, which would increase background.
-
-
Probe Addition: Dilute BDP R6G Tetrazine to a final concentration of 100 nM – 1 µM in warm media. Add directly to cells.
-
Live Imaging: Transfer cells immediately to the microscope.
-
Time-Lapse: You can image the "turn-on" in real-time.[1] As the dye enters the cell and clicks with the TCO-POI, the structure will light up against a dark background.
-
No Wash: Do not wash the dye out. The excess unreacted BDP R6G Tetrazine in the cytosol/media remains quenched (dark).
-
Troubleshooting & Validation Controls
To confirm that your signal is specific (IEDDA reaction) and not non-specific binding:
-
Competition Control: Pre-incubate cells with a non-fluorescent tetrazine blocker before adding BDP R6G Tetrazine. This should abolish the signal.
-
No-TCO Control: Incubate cells with BDP R6G Tetrazine without the TCO-ligand step. Any signal observed here is "noise" (non-specific binding or incomplete quenching). With BDP R6G Tetrazine, this image should be nearly black.
-
Solubility Check: While BDP dyes are hydrophobic, the specific BDP R6G Tetrazine derivatives are often modified for cell permeability. Ensure you use a concentration (<1 µM) that avoids aggregation in aqueous media.
References
-
Carlson, J. C., et al. "The Fastest and the Brightest: A New Design that Intimately Connects Tetrazine to a BODIPY Fluorophore Enables Exceptionally Efficient Energy Transfer and Quenching."[2][3] Angewandte Chemie International Edition, 2013.[2][3] Link
- Key Finding: Describes the mechanism where BODIPY-Tetrazine probes achieve >1000-fold fluorescence turn-on.
-
Lumiprobe Corporation. "BDP R6G Tetrazine Product Specification." Link
-
BroadPharm. "BDP R6G Tetrazine Properties and Applications." Link
- Key Finding: Validates application in fast click reactions and high photostability.
-
Wu, H., & Devaraj, N. K. "Advances in Tetrazine Bioorthogonal Chemistry for Live-Cell Imaging." Accounts of Chemical Research, 2018. Link
- Key Finding: Comprehensive review of IEDDA reaction kinetics and intracellular comp
Sources
Technical Guide: Validating BDP R6G Tetrazine Ligation with TCO-Tagged Proteins
Executive Summary
The Inverse Electron Demand Diels-Alder (IEDDA) reaction between Trans-Cyclooctene (TCO) and Tetrazine (Tz) represents the gold standard in bioorthogonal chemistry due to its unparalleled kinetics (
This guide focuses on BDP R6G Tetrazine , a borondipyrromethene conjugate engineered to match the spectral properties of Rhodamine 6G (Ex/Em: ~530/548 nm).[2] Unlike traditional dyes (TAMRA, Cy3), BDP R6G offers a critical advantage: superior quantum yield (~0.96) combined with exceptional photostability .[2][3] This document provides a rigorous framework for validating this specific ligation, ensuring researchers can distinguish genuine bioorthogonal labeling from non-specific hydrophobic adsorption.
The Mechanism: IEDDA Ligation[4]
The reaction proceeds through a rapid cycloaddition followed by a retro-Diels-Alder step, releasing nitrogen gas. This process is irreversible and forms a stable dihydropyridazine or pyridazine adduct.
Reaction Pathway Diagram
Caption: The irreversible IEDDA reaction pathway. The release of N2 gas drives the reaction forward, ensuring high yield even at low concentrations.
Comparative Analysis: BDP R6G vs. Alternatives
Choosing the right fluorophore is as critical as the chemistry itself. BDP R6G is selected when the "Orange/Gold" channel is required, typically to avoid overlap with GFP (Green) or Cy5 (Far-Red).
Table 1: Performance Metrics of Tetrazine Fluorophores
| Feature | BDP R6G Tetrazine | TAMRA Tetrazine | Cy3 Tetrazine | Impact on Data |
| Quantum Yield | ~0.96 (High) | ~0.30 - 0.70 | ~0.15 | BDP R6G provides significantly brighter signals for low-abundance targets. |
| Photostability | Excellent | Moderate | Low | BDP allows for time-lapse imaging without rapid bleaching. |
| Solubility | Low (Hydrophobic) | Moderate | High | Critical: BDP requires organic co-solvents (DMSO) during labeling. |
| Fluorogenicity | Yes (Turn-on) | Variable | Low | Tetrazine quenching (PET) is relieved upon reaction, reducing background.[4] |
| Excitation | 530 nm | 545 nm | 550 nm | Matches 532 nm laser lines perfectly. |
Expert Insight: While Cy3 is more water-soluble, it bleaches rapidly. TAMRA is a standard workhorse but lacks the brightness of BDP. BDP R6G is the superior choice for single-molecule tracking or low-copy-number protein detection , provided solubility is managed correctly.
Experimental Validation Protocols
To confirm the reaction, we rely on a self-validating workflow that tests for covalent bond formation (via SDS-PAGE) and specificity (via negative controls).
Workflow Visualization
Caption: Dual-stream validation workflow. SDS-PAGE confirms covalent attachment (denaturation resistance), while Mass Spec provides molecular weight verification.
Protocol 1: In-Gel Fluorescence (The Gold Standard)
This protocol distinguishes covalent labeling from non-specific binding. Since SDS-PAGE denatures proteins, non-covalently bound dye will wash away or run at the dye front, while the BDP-TCO-Protein conjugate remains intact.
Materials:
-
Protein of Interest (POI) with TCO tag (10-50 µM).
-
BDP R6G Tetrazine (Stock: 10 mM in dry DMSO).
-
Buffer: PBS pH 7.4.
Step-by-Step:
-
Preparation: Dilute BDP R6G stock to 1 mM in DMSO.
-
Labeling: Mix TCO-POI (5 µM final) with BDP R6G (10-25 µM final, 2-5x excess).
-
Note: Keep final DMSO concentration < 5% to prevent protein precipitation.
-
-
Incubation: Incubate for 10-30 minutes at Room Temperature (RT).
-
Why? TCO-Tetrazine kinetics are fast (
); extended incubation is rarely needed and increases non-specific background.
-
-
Quenching (Optional): Add 100-fold excess of free TCO or 3,6-diphenyl-s-tetrazine to stop the reaction if performing kinetic analysis.
-
Denaturation: Add 4x SDS Loading Buffer (containing
-mercaptoethanol or DTT) and heat at 95°C for 5 minutes. -
Electrophoresis: Run on a standard SDS-PAGE gel. Do not stain with Coomassie yet.
-
Imaging: Image the gel on a fluorescence scanner (e.g., Typhoon or ChemiDoc) using 532 nm excitation (Green/Cy3 channel).
-
Verification:
-
Positive Result: A single, sharp fluorescent band at the correct MW.
-
Negative Control: A sample of Wild-Type (non-TCO) protein treated identically should show no fluorescence at that MW.
-
Protocol 2: Mass Spectrometry Confirmation
For absolute confirmation of the adduct:
-
React TCO-protein with 2x excess BDP R6G Tetrazine.
-
Remove excess dye via spin desalting column (Zeba Spin) or dialysis.
-
Analyze via LC-MS (ESI-TOF).
-
Target Data: Look for a mass shift corresponding to the dye minus
.-
BDP R6G Tetrazine MW: ~523.34 Da.
-
Loss of
: -28 Da. -
Expected Mass Shift: +495.3 Da .
-
Troubleshooting & Optimization
Issue: High Background / Non-Specific Binding
-
Cause: BDP dyes are hydrophobic. The "sticky" dye aggregates on the protein surface.
-
Solution:
-
Reduce dye excess (try 1.5x equivalent).
-
Add 0.05% Tween-20 or Triton X-100 to the reaction buffer.
-
Perform a wash step (spin column) before SDS-PAGE if background is obscuring the band.
-
Issue: Precipitation upon Dye Addition
-
Cause: "Shocking" the protein with high DMSO concentration.
-
Solution: Dilute the dye into an intermediate aqueous buffer (e.g., to 100 µM in 10% DMSO/PBS) immediately before adding to the protein, rather than adding 10 mM pure DMSO stock directly.
Issue: No Fluorescence
-
Cause: TCO tag oxidation (TCO isomerizes to cis-cyclooctene or oxidizes, becoming unreactive).
-
Solution: Always store TCO-tagged proteins at -80°C. Test TCO reactivity with a known standard (e.g., Cy5-Tetrazine) to rule out tag failure.
References
-
Journal of the American Chemical Society. (2022). Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools. Retrieved from [Link]
-
National Institutes of Health (PMC). (2021). Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes. Retrieved from [Link]
Sources
Technical Comparison: BDP R6G Tetrazine Spectral Compatibility with GFP and DAPI
Executive Summary
BDP R6G Tetrazine is a high-performance borondipyrromethene fluorophore designed for bioorthogonal labeling via Copper-free Click Chemistry (IEDDA). Its spectral profile mimics Rhodamine 6G (R6G), offering exceptional brightness (
This guide critically analyzes the feasibility of multiplexing BDP R6G Tetrazine with DAPI (nuclear stain) and GFP (Green Fluorescent Protein). While DAPI presents no compatibility issues, the spectral proximity of GFP and BDP R6G requires rigorous filter optimization. This document provides the spectral data, bleed-through assessment, and experimental protocols necessary to successfully resolve these three signals.
Spectral Characteristics Analysis
To achieve accurate multiplexing, one must first understand the precise excitation and emission maxima of the fluorophores. BDP R6G occupies the "Yellow/Orange" region of the spectrum, sitting directly between standard Green (GFP/FITC) and Red (RFP/Texas Red) channels.
Table 1: Comparative Spectral Properties[5]
| Fluorophore | Excitation Max ( | Emission Max ( | Stokes Shift | Quantum Yield ( | Extinction Coeff. ( |
| DAPI | 358 nm | 461 nm | 103 nm | ~0.60 (dsDNA) | - |
| GFP (EGFP) | 488 nm | 507 nm | 19 nm | 0.60 | 56,000 |
| BDP R6G | 530 nm | 548 nm | 18 nm | 0.96 | ~70,000 |
Technical Insight: The "Yellow" Challenge
BDP R6G is distinct from standard "Red" dyes (like BDP TMR or Alexa Fluor 594). Its emission peak at 548 nm is extremely close to the emission tail of GFP. Unlike TRITC (Tetramethylrhodamine), which emits closer to 570 nm, BDP R6G requires specific bandpass filters to avoid substantial crosstalk with GFP.
Spectral Overlap & Crosstalk Assessment
The success of this multiplex panel hinges on managing the overlap between GFP emission and BDP R6G detection.
A. DAPI vs. GFP/BDP R6G (High Compatibility)
-
Status: Excellent Separation.
-
Analysis: DAPI’s emission ends ~500 nm. There is negligible bleed-through into the BDP R6G channel.
-
Caveat: Avoid excessive DAPI concentration (
). Over-stained nuclei can undergo photoconversion under intense UV, generating a species that fluoresces in the green/yellow channel [1].
B. GFP vs. BDP R6G (Critical Overlap)
-
Status: Challenging (Requires Optimization).
-
The Problem: GFP emission peaks at 507 nm but has a "tail" that extends well past 550 nm. BDP R6G detection usually targets the 540–560 nm window.
-
The Risk: Significant bleed-through of GFP signal into the BDP R6G channel.
-
Mitigation Strategy:
-
Narrow Bandpass Filters: Use a 500–520 nm bandpass for GFP emission to cut off the tail.
-
Optimized Excitation: Excite BDP R6G with a 532 nm or 561 nm laser. The 561 nm line is slightly off-peak (530 nm max) but effectively avoids exciting GFP.
-
Sequential Imaging: If using a confocal system, image the Green and Yellow channels sequentially, not simultaneously.
-
Visualization: Spectral Filter Logic
The following diagram illustrates the optimal filter configuration to minimize crosstalk.
Figure 1: Optical configuration strategy. Note the critical need for a narrow Green Bandpass (BP 510/20) to prevent GFP tail from contaminating the Yellow channel.
Experimental Protocol: Click Chemistry Labeling
BDP R6G Tetrazine is specifically designed for Inverse Electron Demand Diels-Alder (IEDDA) reactions with Trans-Cyclooctene (TCO). This method is superior to traditional NHS-ester labeling for pre-existing GFP samples because it avoids non-specific binding that could obscure the GFP signal.
Materials Required[8][9][10][11][12][13][14]
-
Primary Antibody: Specific to target of interest (e.g., Anti-Tubulin).
-
Secondary Antibody-TCO: TCO-conjugated secondary antibody (e.g., Goat Anti-Mouse TCO).
-
BDP R6G Tetrazine: (Stock: 10 mM in DMSO).
-
DAPI: (Stock: 1 mg/mL).
-
Buffer: PBS + 1% BSA.
Step-by-Step Workflow
-
Fixation & Permeabilization: Fix cells with 4% PFA (15 min) and permeabilize with 0.1% Triton X-100.
-
Blocking: Block with 3% BSA in PBS for 30 min.
-
Primary Antibody Incubation: Incubate with primary antibody overnight at 4°C. Wash 3x with PBS.
-
TCO-Secondary Incubation: Incubate with TCO-conjugated secondary antibody (10 µg/mL) for 1 hour at RT. Wash 3x with PBS.
-
Note: This step installs the "Click handle" on your target.
-
-
Click Reaction (Labeling):
-
Counterstain: Wash 2x. Add DAPI (0.5 µg/mL) for 5 min.
-
Mounting: Wash 3x and mount in antifade media.
Visualization: Click Labeling Workflow
Figure 2: Two-step labeling workflow using TCO-Tetrazine click chemistry. This method ensures high specificity and low background.
Mitigation & Troubleshooting
Issue: "Yellow" Signal in the Green Channel?
-
Cause: BDP R6G is extremely bright. If you use a wide Green emission filter (e.g., 500–550 nm), the BDP R6G emission (peak 548 nm) will be detected.
-
Solution: Use a 500–520 nm bandpass filter for GFP.
Issue: "Green" Signal in the Yellow Channel?
-
Cause: GFP bleed-through (the most common issue).
-
Solution:
-
Spectral Unmixing: If your microscope supports it (e.g., Zeiss Quasar, Leica SP8), acquire a lambda stack and mathematically separate the spectra.
-
Sequential Scan: Turn off the 488 laser while imaging the 561 channel. This prevents GFP excitation during BDP R6G acquisition.
-
Issue: High Background
-
Cause: Unreacted BDP R6G tetrazine sticking to membranes.
-
Solution: While the Click reaction is specific, the dye itself is hydrophobic. Perform washes with PBS containing 0.1% Tween-20 after the click step to remove non-covalently bound dye.
References
-
Jégu, T., et al. "The DAPI photoconversion problem in multicolor imaging." Nature Methods, vol. 15, no. 4, 2018. [Link]
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. BDP R6G tetrazine | BroadPharm [broadpharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Detecting Protein Subcellular Localization by Green Fluorescence Protein Tagging and 4',6-Diamidino-2-phenylindole Staining in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
BDP R6G tetrazine proper disposal procedures
Senior Application Scientist Note: Disposal of BDP R6G Tetrazine is not merely about "red bin" vs. "drain." It requires understanding the molecule’s tripartite architecture: the BODIPY core (fluorinated/boronated), the Rhodamine 6G moiety (mitochondrial toxicity/mutagenicity), and the Tetrazine handle (nitrogen-rich reactivity). This guide integrates chemical safety logic with environmental compliance to ensure your lab remains safe and audit-ready.
Executive Safety Summary
| Parameter | Critical Status |
| Primary Hazard | Acute Toxicity & Mutagenicity (Rhodamine 6G component).[1] |
| Secondary Hazard | Reactivity (Tetrazine releases |
| Waste Classification | Halogenated Organic Waste (Due to Boron-Difluoride core).[1] |
| Drain Disposal | STRICTLY PROHIBITED. High aquatic toxicity.[1] |
| Incompatibility | Strong oxidizers, strong acids, reducing agents.[1] |
Chemical Anatomy & Hazard Causality[1]
To dispose of this reagent safely, you must treat the hazards of its individual components.[2][3][4][5][6]
-
BDP (Boron-Dipyrromethene) Core:
-
Disposal Implication: Unlike standard fluorescein dyes, BDP dyes are halogenated . Incineration of fluorinated compounds without flue-gas scrubbing generates Hydrofluoric Acid (HF). Therefore, liquid waste containing BDP must often be segregated into the "Halogenated Solvent" stream, even if the primary solvent (e.g., DMSO) is non-halogenated.
-
Rhodamine 6G (R6G) Motif:
-
The Hazard:[4][7] R6G is a cationic lipophilic dye that accumulates in mitochondria. It is classified as acutely toxic and has demonstrated mutagenic effects in Ames tests [1, 3].
-
Disposal Implication: All solids (tips, tubes) contacting this are automatically Hazardous Chemical Waste , not general trash.
-
-
Tetrazine Handle:
-
The Hazard:[4][7] A high-energy, nitrogen-rich heterocycle designed for Inverse Electron Demand Diels-Alder (IEDDA) reactions.[1]
-
Disposal Implication: While stable in storage, bulk tetrazines can degrade energetically. Do not seal waste containers completely tight if there is a risk of reaction with strained alkenes (TCO) in the waste jug, as
gas evolution can pressurize the vessel [2].
-
Waste Segregation & Decision Logic
The following decision tree illustrates the correct workflow for segregating BDP R6G Tetrazine waste.
Figure 1: Decision logic for BDP R6G Tetrazine disposal. Note that fluorinated dyes (BDP) often necessitate "Halogenated" waste classification regardless of the solvent used.
Detailed Disposal Protocols
Protocol A: Liquid Waste (Stocks & Reaction Mixtures)
Context: You have expired stock solutions (usually in DMSO or DMF) or reaction supernatants.
-
Determine Concentration:
-
High Concentration (>1 mM): Treat strictly as Halogenated Organic Waste . The fluorine content in the BDP core is significant enough to warrant this classification to prevent scrubber damage at incineration plants [4].
-
Trace/Wash Buffer (<10 µM): Check local EHS regulations. Some facilities allow trace fluorophores in non-halogenated streams, but the safest default is the Halogenated stream.
-
-
Container Selection:
-
Use a High-Density Polyethylene (HDPE) or glass container. Avoid standard LDPE wash bottles for long-term storage of DMSO solutions as they may leach.
-
-
Labeling:
-
Must include: "Hazardous Waste," "Toxic," "Mutagenic."[4]
-
List Constituents: DMSO (or solvent), Rhodamine 6G-Tetrazine Conjugate.
-
-
Venting (Tetrazine Specific):
-
If the waste contains both Tetrazine and TCO (Trans-cyclooctene) or other strained alkenes, do not cap tightly for the first 24 hours. The "click" reaction releases Nitrogen gas (
). Allow the reaction to complete and gas to off-gas in a fume hood before sealing [5].
-
Protocol B: Solid Waste (Consumables)
Context: Pipette tips, empty vials, spin columns, and contaminated gloves.
-
Segregation:
-
Do not throw in "Biohazard" (orange/red bags for autoclaving) unless the waste is also biologically contaminated (e.g., human cells).
-
Chemical toxicity (R6G) takes precedence over biological classification if the biological agent is low-risk (BSL-1).[1]
-
-
Packaging:
-
Place items in a clear, chemically resistant bag (4 mil polyethylene).
-
Double bag to prevent puncture by pipette tips.
-
-
Labeling:
-
Apply a "Solid Hazardous Waste" tag.
-
Explicitly write "Rhodamine 6G derivative" on the tag. This alerts waste handlers to the mutagenic potential.[4]
-
Spill Management & Decontamination
Rhodamine 6G is notorious for persistent staining and high fluorescence even at trace levels.
-
Immediate Containment:
-
Solubilization:
-
Absorb the bulk liquid with a spill pillow or paper towels.
-
Apply Ethanol (70%) or Acetone to the surface. R6G and BDP are poorly soluble in water but highly soluble in organic solvents.
-
-
Decontamination Verification:
-
The Scientist's Trick: Use a handheld UV lamp or blue LED flashlight (standard in many labs for gel viewing).
-
Scan the area.[11] Any remaining orange fluorescence indicates contamination. Repeat cleaning until no fluorescence is visible.
-
-
Disposal of Cleanup Materials:
-
All paper towels and gloves used in cleanup must go into the Solid Hazardous Waste bin (Protocol B).
-
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: Rhodamine 6G. Retrieved from [1]
-
Lumiprobe. (n.d.). BDP R6G Tetrazine Product Information & MSDS. Retrieved from [1]
-
National Institutes of Health (NIH). (2013). Lewis Acid-Assisted Isotopic 18F-19F Exchange in BODIPY Dyes. PMC3606666. Retrieved from
-
US Environmental Protection Agency (EPA). (n.d.). Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [1]
-
Nobel Prize Organisation. (2022).[12] Click Chemistry and Bioorthogonal Chemistry: Scientific Background. Retrieved from
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. web.mit.edu [web.mit.edu]
- 4. sds.chemtel.net [sds.chemtel.net]
- 5. echemi.com [echemi.com]
- 6. winchester.com [winchester.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. BDP R6G tetrazine | BroadPharm [broadpharm.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. arrowheadforensics.com [arrowheadforensics.com]
- 11. researchgate.net [researchgate.net]
- 12. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
Personal protective equipment for handling BDP R6G tetrazine
Executive Safety Summary
BDP R6G Tetrazine is a high-performance fluorescent probe utilized in bioorthogonal chemistry (Inverse Electron Demand Diels-Alder, or IEDDA). While the fluorophore itself presents standard organic irritant risks, the primary safety vector is the solvent system (typically DMSO or DMF) used for reconstitution.
Critical Hazard Mechanism:
-
Carrier Solvent Risk: DMSO (Dimethyl sulfoxide) is a potent skin penetrant. If BDP R6G Tetrazine is dissolved in DMSO, the solvent can carry the dye directly through the skin barrier and into the bloodstream.
-
Reactivity: The tetrazine moiety reacts rapidly with Trans-Cyclooctene (TCO), releasing Nitrogen gas (
).[1] While useful for "click" chemistry, this gas release can pressurize sealed micro-vials. -
Phototoxicity: While BDP dyes are photostable, minimizing light exposure is critical for experimental integrity rather than acute safety.
Risk Assessment & PPE Matrix
The following Personal Protective Equipment (PPE) standards are derived from the "Universal Precautions" approach for functionalized fluorophores where specific toxicological data may be limited.
PPE Selection Logic (Graphviz)
Caption: Logical flow connecting specific chemical hazards of BDP R6G Tetrazine to the required protective barrier.
Head-to-Toe Protection Matrix
| Protection Zone | Recommended Equipment | Expert Technical Insight |
| Respiratory | Chemical Fume Hood (Certified) | Mandatory. Handling dry powder outside a hood risks inhalation of particulates. Once in solution, the hood protects against solvent vapors. |
| Ocular | Safety Glasses w/ Side Shields | Standard impact protection is sufficient. Use Chemical Splash Goggles if performing large-volume (>10mL) transfers where splashing is probable. |
| Hand (Dry) | Single Nitrile Gloves (4-5 mil) | Sufficient for handling the dry lyophilized solid. |
| Hand (Solvent) | Double Nitrile or Silver Shield™ | CRITICAL: DMSO permeates standard nitrile gloves in <5 minutes [1]. Double gloving provides a "sacrificial layer"—remove the outer glove immediately upon staining. |
| Body | Lab Coat (Poly/Cotton) | Buttoned to the neck. Wrist cuffs must be tucked under the glove gauntlet to prevent skin exposure at the wrist. |
Operational Protocol: Handling & Reconstitution
This workflow ensures scientific accuracy (preventing hydrolysis/photobleaching) while maximizing safety.
Step 1: Preparation & Weighing
-
Environment: All handling of open containers must occur inside a functioning fume hood.
-
Lighting: Dim the room lights or use amber vials. BDP R6G is light-sensitive; photodegradation leads to non-fluorescent byproducts that complicate data analysis.
-
Static Control: Fluorophore powders are often static. Use an anti-static gun if available to prevent powder dispersal during weighing.
Step 2: Solubilization (The High-Risk Step)
-
Solvent: Anhydrous DMSO or DMF is recommended for stock solutions (typically 10 mM).
-
Technique: Add solvent down the side of the vial to wash powder to the bottom.
-
Venting: Do not shake vigorously. Swirl gently. The tetrazine group is stable, but vigorous agitation in a sealed vial can generate pressure if any moisture is present (slow hydrolysis).
Step 3: Reaction Setup (Click Chemistry)
-
Stoichiometry: TCO-Tetrazine ligation is 1:1.
-
Gas Release: The reaction releases
gas.-
Micro-scale (<1 mg): Standard caps are fine; pressure is negligible.
-
Macro-scale (>10 mg): Use a vented septum (insert a small needle) to prevent pressure buildup inside the reaction vessel [2].
-
Step 4: Cleanup & Decontamination
-
Visual Check: Use a handheld UV/Blue light torch (approx. 500nm excitation) to inspect the work area. BDP R6G is highly fluorescent; this will reveal micro-spills invisible to the naked eye.
-
Wipe Down: Clean surfaces with 70% Ethanol or a mild detergent.
Operational Workflow Diagram (Graphviz)
Caption: Step-by-step handling process emphasizing the critical solvent safety step and UV inspection.
Disposal & Emergency Response
Waste Management
-
Liquid Waste: Dispose of DMSO/DMF stock solutions in the Halogenated Organic Solvent stream (unless your facility classifies DMSO as non-halogenated; check local EHS).
-
Solid Waste: Vials containing residual dye must be capped and disposed of as hazardous chemical waste.
-
Sharps: If needles were used for venting, dispose of them immediately in a rigid sharps container.
Accidental Exposure [2]
-
Skin Contact (DMSO Solution):
-
Immediate Action: Remove contaminated gloves/clothing immediately. DMSO accelerates absorption.
-
Wash: Rinse skin with copious amounts of water for 15 minutes. Do not scrub vigorously, as this may abrade skin and increase absorption.
-
-
Eye Contact:
-
Flush with eyewash station for 15 minutes. Seek medical attention.
-
References
-
Ansell Chemical Resistance Guide. (2024). Permeation & Degradation Resistance Guide for Nitrile and Latex Gloves against DMSO. Retrieved from
-
Knall, A.-C., & Slugovc, C. (2013). Inverse electron demand Diels–Alder (IEDDA)-initiated conjugation: a (high) potential click chemistry scheme.[3] Chemical Society Reviews. Retrieved from
-
National Institutes of Health (NIH). (2023). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[4] Retrieved from
-
Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Hierarchy of Controls and PPE. Retrieved from
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
